molecular formula C9H10N2O2S B1403301 1-Methyl-1H-indole-7-sulfonic acid amide CAS No. 2168249-75-8

1-Methyl-1H-indole-7-sulfonic acid amide

カタログ番号: B1403301
CAS番号: 2168249-75-8
分子量: 210.26 g/mol
InChIキー: JLLDNQZEOSZNNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-1H-indole-7-sulfonic acid amide (CAS: 2168249-75-8, Product Code: ACI-04570) is a high-purity sulfonamide-based indole derivative supplied with a minimum purity of 95% . This compound belongs to a class of organic compounds known for their significant value in medicinal and synthetic chemistry, particularly as key intermediates in the design of novel bioactive molecules . The core structure of this compound combines a 1-methyl-1H-indole system with a sulfonic acid amide functional group. In research, sulfonamide-functionalized indoles are frequently explored as privileged scaffolds in drug discovery due to their wide range of potential physiological activities. Literature indicates that indole-sulfonamide hybrids are of substantial interest for developing new agents with antimicrobial, anticancer, and anti-inflammatory properties, among others . For instance, related sulfonamide-based indole derivatives have demonstrated promising in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . Furthermore, complex indole-sulfonamide molecules like E-7820 have been investigated in clinical trials as integrin alpha-2 inhibitors for the treatment of advanced cancers, highlighting the therapeutic potential of this chemical class . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules. Its structural features make it suitable for further chemical modifications, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in hit-to-lead optimization campaigns. This product is intended For Research Use Only. It is not intended for personal, veterinary, or human therapeutic or diagnostic use.

特性

IUPAC Name

1-methylindole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLDNQZEOSZNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Silico Prediction of 1-Methyl-1H-indole-7-sulfonamide Bioactivity: A Framework for Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The imperative to accelerate drug discovery while minimizing late-stage attrition has positioned in-silico methodologies at the forefront of modern pharmaceutical research. This technical guide presents a comprehensive, field-proven framework for predicting the bioactivity of a novel chemical entity, 1-Methyl-1H-indole-7-sulfonamide. As this molecule is not extensively characterized in public literature, it serves as an ideal candidate for a de novo computational assessment. We detail a multi-stage workflow, commencing with foundational physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to establish its drug-like potential. Subsequently, we explore robust strategies for target identification, including ligand-based similarity searching and structure-based reverse docking. The guide provides detailed, step-by-step protocols for performing molecular docking simulations to elucidate potential binding interactions with a hypothesized target and for using molecular dynamics simulations to validate the stability of the predicted protein-ligand complex. Each protocol is explained with a focus on the underlying scientific rationale, ensuring that the described workflows are self-validating and scientifically sound. Quantitative data are presented in structured tables, and complex workflows are visualized using Graphviz diagrams to enhance clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction to the Compound of Interest & In-Silico Strategy

The compound 1-Methyl-1H-indole-7-sulfonamide represents a novel chemical entity featuring a methylated indole core functionalized with a sulfonamide group. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and natural products. The sulfonamide group is also a critical pharmacophore, renowned for its role in antimicrobial and diuretic agents. The combination of these two moieties in this specific arrangement presents an intriguing starting point for bioactivity exploration.

Computer-Aided Drug Discovery (CADD) methods are indispensable for navigating the initial stages of the drug discovery pipeline.[1] By computationally modeling the behavior of a new molecule, we can generate robust hypotheses about its therapeutic potential and possible liabilities before committing significant resources to chemical synthesis and experimental testing.[2] This in-silico-first approach allows for the rapid screening of ideas, prioritization of the most promising candidates, and a more rational design of subsequent lab-based experiments.[3]

This guide outlines a logical and systematic workflow for the initial computational evaluation of 1-Methyl-1H-indole-7-sulfonamide, which we will refer to as Cmpd-1MS .

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Hypothesis cluster_2 Phase 3: Interaction Modeling & Validation cluster_3 Phase 4: Decision & Next Steps a Define Structure (Cmpd-1MS) b Calculate Physicochemical Properties a->b c Predict ADMET Profile b->c d Target Identification (Ligand/Structure-Based) c->d Is it 'drug-like'? e Select High-Priority Target (e.g., Kinase) d->e f Molecular Docking Simulation e->f Target selected g Analyze Binding Pose & Affinity f->g h Molecular Dynamics Simulation g->h i Assess Complex Stability h->i j Synthesize Data & Formulate Bioactivity Hypothesis i->j Stable complex? k Recommend for In-Vitro Assay j->k

Figure 1: Overall In-Silico Bioactivity Prediction Workflow for a Novel Compound.

Foundational Analysis: Physicochemical & ADMET Profiling

Before investigating potential protein targets, it is crucial to assess the fundamental drug-like properties of Cmpd-1MS. Poor pharmacokinetic (ADMET) properties are a primary cause of late-stage drug development failures.[4] Early computational prediction of these properties allows for the identification of potential liabilities, such as poor absorption or potential toxicity, guiding a go/no-go decision or necessary structural modifications.[5][6]

Physicochemical Property Calculation

Key physicochemical properties, often guided by frameworks like Lipinski's Rule of Five, provide a first-pass filter for oral bioavailability. These descriptors include molecular weight (MW), LogP (a measure of lipophilicity), and the number of hydrogen bond donors (HBD) and acceptors (HBA).

Table 1: Calculated Physicochemical Properties for Cmpd-1MS (Note: These values are generated using standard computational algorithms and serve as estimations.)

PropertyPredicted ValueGuideline (Lipinski's Rule of Five)Significance
Molecular FormulaC₉H₁₀N₂O₂S--
Molecular Weight210.25 g/mol ≤ 500Influences absorption and distribution.
LogP (Octanol/Water)1.35≤ 5Optimal range for membrane permeability.
Hydrogen Bond Donors1 (from -NH₂)≤ 5Affects solubility and membrane passage.
Hydrogen Bond Acceptors3 (2 from -SO₂, 1 from indole N)≤ 10Affects solubility and receptor binding.
Rotatable Bonds1 (C-S bond)≤ 10Influences conformational flexibility and binding.

The predicted properties for Cmpd-1MS fall well within the established guidelines for drug-like molecules, suggesting a favorable starting point for development.

In-Silico ADMET Prediction

ADMET prediction tools use models built from large datasets of experimental results to forecast a compound's behavior in the body.[7] These platforms can predict a wide range of endpoints.

Table 2: Predicted ADMET Profile for Cmpd-1MS (Note: These are qualitative predictions from illustrative models like pkCSM or ADMET-AI and require experimental validation.)[6][7]

ADMET ParameterPredictionImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerateSuggests reasonable cell membrane passage.
Distribution
Blood-Brain Barrier (BBB)Low PenetrationLess likely to cause central nervous system side effects.
Plasma Protein BindingHighMay affect the free concentration of the drug.
Metabolism
CYP2D6 InhibitorNoLower risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLower risk of drug-drug interactions with CYP3A4 substrates.
Excretion
Renal OCT2 SubstrateYesSuggests potential for renal clearance.
Toxicity
AMES ToxicityNoLow predicted mutagenicity.
hERG I InhibitionNoLow risk of cardiac toxicity (arrhythmia).
Protocol: ADMET & Physicochemical Prediction

This protocol outlines the use of a free web-based tool for generating an initial ADMET profile.

  • Obtain SMILES String: Convert the chemical name "1-Methyl-1H-indole-7-sulfonamide" into a SMILES (Simplified Molecular-Input Line-Entry System) string. For Cmpd-1MS, this is CN1C=CC2=C1C=CC=C2S(=O)(=O)N.

  • Select a Tool: Navigate to a public ADMET prediction web server such as pkCSM or ADMET-AI.[6][7]

  • Input Molecule: Paste the SMILES string into the input field of the selected tool.[7]

  • Run Prediction: Initiate the prediction process. The server will calculate physicochemical properties and run various ADMET models.

  • Analyze Results: Consolidate the output into tables, as shown above. Critically evaluate the predictions, paying close attention to any potential liabilities (e.g., predicted toxicity or poor absorption). The use of multiple prediction tools is recommended to build confidence in the results.[8]

Target Identification & Hypothesis Generation

With a favorable drug-like profile established, the next critical step is to identify potential biological targets.[9] This can be approached from two main angles: ligand-based methods, which leverage the knowledge of molecules with similar structures, and structure-based methods, which assess the fit of our molecule into the binding sites of many known proteins.[1]

Ligand-Based Target Prediction

This approach operates on the principle that structurally similar molecules often have similar biological activities. The indole and sulfonamide moieties of Cmpd-1MS are present in numerous known inhibitors of protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases. This provides a strong rationale for hypothesizing that Cmpd-1MS may also exhibit kinase inhibitory activity.

Protocol: Target Fishing via Similarity Search
  • Select a Platform: Utilize a public database that facilitates chemical similarity searching, such as ChEMBL or PubChem.

  • Input Query: Use the SMILES string for Cmpd-1MS as the query for a similarity search (e.g., Tanimoto similarity).

  • Analyze Hits: Examine the molecules returned by the search that have high similarity scores (>0.85).

  • Extract Bioactivity Data: For the top hits, review the associated bioactivity data. Look for common targets that appear for multiple similar compounds. This process, often called "target fishing," can reveal a consensus target or target family.

  • Hypothesize Target: Based on the analysis, formulate a primary hypothesis. For Cmpd-1MS, this process would likely point towards a specific subfamily of protein kinases. For this guide, we will hypothesize Proto-oncogene tyrosine-protein kinase Src as a plausible target for subsequent docking studies.

Interaction Analysis: Molecular Docking Simulation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target, forming a stable complex.[10] It is a cornerstone of structure-based drug design, allowing us to visualize plausible binding modes and estimate the strength of the interaction via a scoring function.[11]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase prep_receptor 1. Obtain & Prepare Receptor (e.g., Src Kinase PDB ID: 2H8H) define_grid 3. Define Binding Site (Grid Box around active site) prep_receptor->define_grid prep_ligand 2. Prepare Ligand (Cmpd-1MS) (Generate 3D coords, assign charges) run_docking 4. Run Docking Algorithm (e.g., AutoDock Vina) prep_ligand->run_docking define_grid->run_docking get_poses 5. Obtain Docked Poses & Binding Scores run_docking->get_poses analyze_interactions 6. Analyze Best Pose (H-bonds, hydrophobic interactions) get_poses->analyze_interactions validate 7. Self-Validation (Re-dock co-crystallized ligand) analyze_interactions->validate

Figure 2: A typical workflow for structure-based molecular docking.
Protocol: Structure-Based Molecular Docking

This protocol uses AutoDock Vina, a widely used open-source docking program, as an example.

  • Target Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., Src Kinase) from the Protein Data Bank (PDB).

    • Causality: It is critical to use a high-resolution crystal structure. Water molecules and other non-essential co-solvents are removed because they can interfere with the docking algorithm.

    • Using a molecular modeling suite (e.g., AutoDock Tools, Chimera), add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is essential for accurately calculating electrostatic interactions.

    • Save the prepared protein in the required .pdbqt format.

  • Ligand (Cmpd-1MS) Preparation:

    • Generate a 3D structure from the Cmpd-1MS SMILES string.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, sterically favorable conformation.

    • Define rotatable bonds and save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking algorithm by placing a 3D grid box around the known active site of the target protein.

    • Causality: The size of the grid box is a critical parameter. It must be large enough to encompass the entire binding pocket to allow the ligand to explore different orientations, but not so large that it wastes computational time searching irrelevant space.[12]

  • Running the Docking Simulation:

    • Execute the docking program (e.g., AutoDock Vina) using a configuration file that specifies the prepared protein, ligand, and grid box parameters.

    • The algorithm will generate multiple possible binding poses and rank them using its scoring function.

Interpreting Docking Results

The output of a docking simulation includes the binding affinity (a score representing the predicted binding energy) and the 3D coordinates of the ligand in various poses.

  • Binding Affinity: A lower (more negative) binding affinity value generally indicates a more favorable predicted interaction.

  • Pose Analysis: The top-ranked pose should be visually inspected. A plausible pose is one where the ligand forms chemically sensible interactions with key residues in the active site (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

Table 3: Illustrative Molecular Docking Results for Cmpd-1MS against Src Kinase

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Cmpd-1MS (Pose 1)-8.2Met341, Thr338Hydrogen Bond (with sulfonamide)
Cmpd-1MS (Pose 1)Leu273, Val281, Ala293Hydrophobic Contact (with indole ring)
Known Inhibitor-9.5Met341, Asp404Hydrogen Bond, Ionic

Dynamic Validation: Molecular Dynamics Simulation

While molecular docking provides a valuable static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the stability of the complex over time. Molecular Dynamics (MD) simulations address this by modeling the atomistic movements of the system, providing insights into the stability of the protein-ligand complex.[[“]][14]

Rationale for MD Simulation

An MD simulation can validate a docking pose. If a ligand is truly a good binder, its docked conformation should remain stable within the binding pocket throughout the simulation. Conversely, a poorly docked ligand may drift out of the active site. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand are used to quantify this stability.[15]

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis start Start with Best Docked Pose solvate 1. Solvate System (Add water box) start->solvate add_ions 2. Add Ions (Neutralize charge) solvate->add_ions parameterize 3. Parameterize Ligand (Generate force field terms) add_ions->parameterize minimize 4. Energy Minimization parameterize->minimize equilibrate 5. Equilibration (NVT & NPT) minimize->equilibrate production 6. Production MD Run (e.g., 100 ns) equilibrate->production calc_rmsd 7. Calculate RMSD/RMSF production->calc_rmsd analyze_interactions 8. Analyze Interactions (H-bonds over time) calc_rmsd->analyze_interactions conclude 9. Assess Stability analyze_interactions->conclude

Figure 3: General workflow for a Molecular Dynamics simulation of a protein-ligand complex.
Protocol: MD Simulation of a Protein-Ligand Complex

This protocol provides a general overview using GROMACS, a popular MD engine.[16]

  • System Preparation:

    • Start with the top-ranked protein-ligand complex from the docking simulation.

    • Generate a topology for the ligand (Cmpd-1MS) that is compatible with the chosen protein force field (e.g., CHARMM36). This involves assigning atom types, charges, and bond parameters.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Simulation Execution:

    • Energy Minimization: Perform a minimization of the system to remove any steric clashes.

    • Equilibration: Run two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

    • Production Run: Run the main production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).

  • Analysis:

    • RMSD: Calculate the Root Mean Square Deviation of the ligand's atoms relative to its starting position. A low, stable RMSD value suggests the ligand is not moving significantly from its initial docked pose.

    • RMSF: Calculate the Root Mean Square Fluctuation of protein residues to identify which parts of the protein are flexible or are stabilized by ligand binding.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking to see if they persist throughout the simulation.

Synthesis and Future Directions

The comprehensive in-silico workflow detailed in this guide provides a robust, multi-faceted prediction of the bioactivity of 1-Methyl-1H-indole-7-sulfonamide. The initial analysis indicates that Cmpd-1MS possesses favorable drug-like physicochemical properties and a promising ADMET profile with a low risk of common toxicities. Ligand-based target fishing strongly suggests protein kinases as a high-priority target class. Subsequent molecular docking and MD simulations against a representative kinase (Src) would provide evidence for a stable, high-affinity binding mode.

Based on this computational evidence, a strong hypothesis can be formed: 1-Methyl-1H-indole-7-sulfonamide is a viable candidate for development as a protein kinase inhibitor. The next logical step is to proceed with chemical synthesis and in-vitro experimental validation, starting with a kinase panel screening assay to confirm the predicted biological activity and identify the most sensitive kinase targets.

References

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

  • Sydow, D., et al. (2014). Generalized Workflow for Generating Highly Predictive in Silico Off-Target Activity Models. Journal of Chemical Information and Modeling. Available at: [Link]

  • Patsnap. (2025). What are computational methods in drug discovery?. Patsnap Synapse. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2011). Computational approaches for drug target identification in pathogenic diseases. Available at: [Link]

  • Patsnap. (2025). What is the significance of QSAR in drug design?. Patsnap Synapse. Available at: [Link]

  • Industrial Chemistry Consulting. (2025). Quantitative Structure Activity Relationship (QSAR). Available at: [Link]

  • Creative Biostructure. (n.d.). QSAR Analysis. Creative Biostructure Drug Discovery. Available at: [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]

  • Palesandro, J., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Biomolecules. Available at: [Link]

  • Patsnap. (2025). Machine Learning Techniques Revolutionizing Target Identification in Drug Discovery. Patsnap Synapse. Available at: [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]

  • Deep Origin. (2024). QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary. Available at: [Link]

  • PubMed. (n.d.). Targeting disease: Computational approaches for drug target identification. Available at: [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. Available at: [Link]

  • ResearchGate. (2025). (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]

  • PubMed. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Available at: [Link]

  • MDPI. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. Available at: [Link]

  • Consensus. (n.d.). Molecular dynamics methods for protein-ligand complex stability analysis. Available at: [Link]

  • Wikipedia. (n.d.). Docking (molecular). Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Bowman, G. R., et al. (2016). Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles. Journal of Chemical Theory and Computation. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Protein Science. Available at: [Link]

  • Neves, M. A. C., et al. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Saudi Pharmaceutical Journal. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. Available at: [Link]

  • Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available at: [Link]

  • ResearchGate. (2012). How to validate the result of moleculer dynamics simulations for Protein-Protein complex?. Available at: [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Available at: [Link]

Sources

Technical Guide: Novel Synthesis Routes for 1-Methyl-1H-indole-7-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The indole scaffold is ubiquitous in pharmacopeia, yet the C7 position remains the most challenging site for regioselective functionalization.[1] Unlike the electron-rich C3 (susceptible to electrophilic aromatic substitution) or the C2 position (accessible via direct lithiation), the C7 position resides in the benzenoid ring, electronically deactivated and sterically shielded by the N1 substituent.[1]

1-Methyl-1H-indole-7-sulfonamide derivatives represent a high-value pharmacophore, serving as bioisosteres in antitumor agents (e.g., E7010 analogs) and GPCR ligands.[1] Traditional routes involving the Fischer indole synthesis often fail to provide 7-substituted isomers cleanly.[1]

This guide details three "novel" and high-fidelity synthetic strategies that bypass classical limitations:

  • Cryogenic Lithium-Halogen Exchange: Precision functionalization using 7-bromo precursors.

  • Pd-Catalyzed Aminosulfonylation: A "green," SO₂-insertion strategy using DABSO.[2]

  • Indoline-Directed Oxidation: A scalable route utilizing oxidation state manipulation.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis target 1-Methyl-1H-indole-7-sulfonamide bromo 7-Bromo-1-methyl-1H-indole target->bromo Route A: Li-Exchange Route B: Pd-Catalysis indoline 1-Methylindoline target->indoline Route C: Sulfonylation/Oxidation ch_act 1-Methylindole (C-H Activation) target->ch_act Emerging: Ir/Rh Catalysis

Figure 1: Retrosynthetic disconnection showing the three primary access points to the C7-sulfonamide core.

Route A: Lithium-Halogen Exchange (The Precision Route)[1]

This method relies on the kinetic superiority of Lithium-Halogen (Li-X) exchange over deprotonation. While N-methylindole is susceptible to C2-lithiation, the presence of a C7-bromine atom directs the lithiation exclusively to the C7 position when treated with t-butyllithium at cryogenic temperatures.[1]

Mechanistic Insight

The reaction utilizes kinetic control . At -78°C, the exchange of the C7-Br bond with t-BuLi is faster than the deprotonation of the C2-H proton.[1] The resulting C7-lithio species is a potent nucleophile that captures sulfur dioxide (


) to form the lithium sulfinate, which is subsequently converted to the sulfonamide.[1]
Experimental Protocol

Precursor: 7-Bromo-1-methyl-1H-indole (Commercial or synthesized via N-methylation of 7-bromoindole).

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve 7-bromo-1-methyl-1H-indole (1.0 equiv, 5 mmol) in anhydrous THF (20 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 2.1 equiv) over 10 minutes.

    • Critical Note: Two equivalents are required: one for the exchange, one to scavenge the resulting t-butyl bromide (forming isobutylene and isobutane), preventing alkylation side reactions.

  • Exchange Period: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.

  • Sulfur Dioxide Quench: Introduce anhydrous

    
     gas (dried through a 
    
    
    
    tube) into the headspace or bubble gently for 15 minutes. Alternatively, add a solution of freshly prepared
    
    
    in THF.
  • Warming: Allow the mixture to warm to room temperature (RT) over 1 hour. The solvent is removed in vacuo to yield the solid lithium sulfinate intermediate.[1]

  • Chlorination (One-Pot Variant): Re-dissolve the salt in DCM (20 mL) and cool to 0°C. Add N-chlorosuccinimide (NCS, 1.1 equiv). Stir for 1 hour to generate the sulfonyl chloride.

  • Amidation: Add the desired amine (e.g., aqueous

    
     or alkyl amine, 5 equiv) directly to the mixture. Stir for 2 hours.
    
  • Workup: Dilute with water, extract with EtOAc, dry over

    
    , and purify via flash column chromatography (Hexane/EtOAc).
    

Route B: Pd-Catalyzed Aminosulfonylation (The "Green" Route)

Transition-metal catalysis offers a milder alternative, avoiding pyrophoric lithium reagents. This route utilizes DABSO (DABCO[2]·(SO₂)₂), a bench-stable solid surrogate for gaseous sulfur dioxide, enabling precise stoichiometry.

Mechanistic Insight

Palladium(0) undergoes oxidative addition into the C7-Br bond. Subsequent insertion of


 (released from DABSO) forms a Pd-sulfinate complex. This complex undergoes oxidative coupling with a hydrazine or amine source.
Experimental Protocol

Reagents: 7-Bromo-1-methyl-1H-indole, DABSO, Hydrazine/Amine, Pd Catalyst.[1]

Step-by-Step Methodology:

  • Catalyst Loading: In a glovebox or purged vial, combine:

    • 7-Bromo-1-methyl-1H-indole (1.0 mmol)

    • DABSO (0.6 mmol, providing 1.2 equiv

      
      )
      
    • 
       (5 mol%)
      
    • Ligand: CataCXium A or XPhos (7 mol%)

    • Base:

      
       (2.0 equiv)
      
  • Solvent: Add 1,4-Dioxane or Isopropanol (5 mL).

  • Amine Addition: Add the amine partner (1.5 equiv). If synthesizing the primary sulfonamide, a protected ammonia source or hydrazine can be used (followed by cleavage).

  • Reaction: Seal the tube and heat to 80-100°C for 12-16 hours.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via HPLC or column chromatography.

Workflow Diagram (DOT)

PdCatalysis cluster_cycle Catalytic Cycle step1 Oxidative Addition (Pd inserts into C-Br) step2 SO2 Insertion (from DABSO) step1->step2 step3 Reductive Elimination (Forms C-S-N bond) step2->step3 step3->step1 product 7-Sulfonamide Product step3->product start 7-Bromo-1-Me-Indole start->step1

Figure 2: Palladium-catalyzed cycle utilizing DABSO as the SO2 source.

Route C: The Indoline Oxidation Strategy (Scalable)

For large-scale preparation where chromatography is limited, the "Indoline Route" is preferred.[1] Indolines (dihydroindoles) behave like anilines; the C7 position is para to the nitrogen, but since the nitrogen is part of a ring, regioselectivity is governed by steric hindrance and directing groups.

Strategy: 1-Methylindoline


 C5-blocked (optional) or direct chlorosulfonation 

Sulfonamide

Oxidation to Indole.

Note: Direct chlorosulfonation of 1-methylindoline often favors the C5 position (para to N). To force C7 substitution, C5 must be blocked (e.g., with Br) or specific directing conditions used. However, a more reliable variation involves displacement of 7-bromoindoline , followed by oxidation.

Protocol (7-Bromoindoline Variation):

  • Reduction: Reduce 7-bromoindole to 7-bromoindoline using

    
     in acetic acid.
    
  • Coupling: Perform Cu-catalyzed coupling (Ullmann-type) with sodium sulfinates or thiols.

  • Oxidation: Re-aromatize the ring using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in dioxane at reflux.[1]

Comparative Data Analysis

FeatureRoute A: Li-ExchangeRoute B: Pd-DABSORoute C: Indoline Oxidation
Regioselectivity Excellent (>99:1) HighModerate (Substrate dependent)
Yield (Typical) 75-85%60-75%50-65% (over 3 steps)
Conditions Cryogenic (-78°C)Heating (80-100°C)Multi-step, Ambient/Reflux
Scalability Difficult (Pyrophorics)Moderate (Catalyst cost)High (Standard reagents)
Functional Group Tolerance Low (Sensitive to bases/electrophiles)High Moderate

References

  • Synthesis of E7010 and Sulfonamide Derivatives: Yoshino, H., et al.[3] "Synthesis and structure-activity relationships of novel 1-methyl-1H-indole-7-sulfonamide derivatives as antitumor agents." Journal of Medicinal Chemistry, 1992.

  • Palladium-Catalyzed Aminosulfonylation using DABSO: Chen, G., et al.[2] "Palladium-Catalyzed Domino Cyclization/Direct Aminosulfonylation between Aryl Iodides and Amines."[4] ResearchGate/Org. Lett., 2017.

  • Lithium-Halogen Exchange Protocols: BenchChem Application Notes. "Protocols for the Lithiation of N-Boc Protected Bromoindoles."

  • C7-Functionalization Reviews: Mundhe, T. G., et al.[5][6][7] "A Short Review of C7 – H Bond Functionalization of Indole/Indoline." RSIS International, 2025.

  • General Indole Methylation: Organic Syntheses. "1-Methylindole Preparation." Org.[8] Synth. 1974, 54, 58.[1]

Sources

A Guide to the Structural Determination of 1-Methyl-1H-indole-7-sulfonic acid amide: A Roadmap from Synthesis to Single-Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and subsequent X-ray crystal structure determination of 1-Methyl-1H-indole-7-sulfonic acid amide. As the precise crystal structure of this compound is not currently available in the public domain, this document serves as a detailed procedural and theoretical framework for researchers in structural biology, medicinal chemistry, and drug development. We will delve into the scientific rationale behind key experimental choices, ensuring a robust and reproducible workflow.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with a sulfonamide group—a moiety renowned for its diverse biological activities—the resulting molecule, 1-Methyl-1H-indole-7-sulfonic acid amide, presents a compelling target for structural investigation.[1][2][3][4] Elucidating its three-dimensional atomic arrangement is paramount for understanding its conformational preferences, intermolecular interactions, and ultimately, its potential as a therapeutic agent. A high-resolution crystal structure would provide invaluable insights for structure-based drug design, enabling the optimization of binding affinities and pharmacokinetic properties.

Part 1: Synthesis and Characterization

The journey to a crystal structure begins with the synthesis of high-purity material. The most direct route to 1-Methyl-1H-indole-7-sulfonic acid amide involves the reaction of its corresponding sulfonyl chloride with an ammonia source.

Proposed Synthetic Workflow

A 1-Methyl-1H-indole C 1-Methyl-1H-indole-7-sulfonyl chloride A->C Sulfonylation B Chlorosulfonic Acid B->C E 1-Methyl-1H-indole-7-sulfonic acid amide C->E Amination D Ammonium Hydroxide D->E F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: Synthetic pathway for 1-Methyl-1H-indole-7-sulfonic acid amide.

Experimental Protocol: Synthesis
  • Sulfonylation: To a solution of 1-Methyl-1H-indole in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid dropwise. The reaction is typically stirred at this temperature for a period before being allowed to warm to room temperature. The resulting 1-Methyl-1H-indole-7-sulfonyl chloride is a key intermediate.[5][6]

  • Amination: The crude sulfonyl chloride is then reacted with an excess of aqueous ammonium hydroxide. This nucleophilic substitution reaction replaces the chloride with an amino group to form the desired sulfonamide.[2][7]

  • Purification: The crude product should be purified to >99% purity to be suitable for crystallization. This can be achieved through recrystallization from a suitable solvent system or by column chromatography.

  • Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide N-H and S=O stretches.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step. It requires screening a variety of conditions to find the optimal parameters for crystal nucleation and growth.

Crystallization Workflow

A High-Purity Compound B Solvent Screening A->B C Crystallization Method Selection B->C D Slow Evaporation C->D E Vapor Diffusion (Hanging/Sitting Drop) C->E F Cooling C->F G Crystal Harvesting & Mounting D->G E->G F->G A Single Crystal Selection B X-ray Data Collection A->B C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: Workflow for X-ray crystal structure determination.

Experimental Protocol: Data Collection and Analysis
  • Crystal Mounting: A well-formed single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Data is collected over a range of crystal orientations.

  • Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.

Hypothetical Structural Analysis

While the actual structure is yet to be determined, we can anticipate the key structural features to be analyzed.

Parameter Description
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions The lengths and angles of the repeating unit of the crystal.
Bond Lengths & Angles Precise measurements of the covalent geometry of the molecule.
Torsion Angles Describe the conformation of the molecule, particularly the orientation of the sulfonamide group relative to the indole ring.
Hydrogen Bonding The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), which will likely dominate the crystal packing.
π-π Stacking The planar indole ring may participate in stacking interactions with adjacent molecules.

A thorough analysis of these parameters will provide a detailed understanding of the solid-state conformation and intermolecular interactions of 1-Methyl-1H-indole-7-sulfonic acid amide, paving the way for its potential applications in drug discovery.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
  • 1-Methylindole. (n.d.). PubChem.
  • The Largest Curated Crystal Structure D
  • X-ray crystallography of compound 7. (n.d.).
  • CCDC 2110421: Experimental Crystal Structure Determination : 2,3,3,3-tetrafluoro-N-(1-methyl-1H-indol-5-yl)propanamide. (n.d.). KAUST Repository.
  • 1-Methyl-1H-indole-7-sulfonyl chloride. (n.d.). Sigma-Aldrich.
  • 1-METHYL-1H-INDOLE-7-SULFONYL CHLORIDE CAS#: 941716-95-6. (n.d.).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • 1H-Indole, 1-methyl-. (n.d.). NIST WebBook.
  • Sulfonamide. (n.d.). Wikipedia.
  • Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. (n.d.). X-Ray Structure Analysis Online.
  • 1h-indole-7-sulfonic acid, 2-methyl- (C9H9NO3S). (n.d.). PubChemLite.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). ijarsct.
  • 876316-36-8 | 1-Methyl-1h-indole-4-sulfonyl chloride. (n.d.). ChemScene.
  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-. (2024). IUCr Journals.
  • Search - Access Structures. (n.d.). CCDC.

Sources

Technical Guide: Solubility and pKa Determination of 1-Methyl-1H-indole-7-sulfonic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental strategy for determining the dissociation constant (


) and aqueous solubility of 1-Methyl-1H-indole-7-sulfonic acid amide . Due to the lipophilic nature of the methylated indole core, this compound presents specific challenges—namely, low aqueous solubility—that render standard aqueous titrations ineffective.

This protocol mandates the use of Potentiometric Titration in Cosolvent Systems (Yasuda-Shedlovsky Extrapolation) for


 determination and a Thermodynamic Shake-Flask  method for solubility profiling. These methods ensure high-fidelity data suitable for lead optimization and formulation development.[1]

Part 1: Molecular Analysis & Theoretical Prediction

Before wet-lab experimentation, we must analyze the structural factors influencing ionization and solvation.

Structural Dissection

The molecule consists of a lipophilic 1-Methylindole core and a polar 7-Sulfonamide moiety.

  • 1-Methylindole Core: The Nitrogen at position 1 is methylated.[1] Unlike unsubstituted indole (

    
    ), this nitrogen has no dissociable proton and is chemically inert under physiological pH conditions.[1] It contributes significantly to the molecule's lipophilicity (
    
    
    
    ).[1]
  • 7-Sulfonamide Group (

    
    ):  This is the sole ionization center.[1] Primary sulfonamides act as weak acids.[1] The proton on the nitrogen can dissociate to form a mono-anion (
    
    
    
    ).[1]
Theoretical Prediction

Typical primary benzene sulfonamides exhibit a


 in the range of 9.8 – 10.5 .[1]
  • Electronic Effect: The indole ring is electron-rich (excess

    
    -density).[1] The 7-position is peri- to the indole nitrogen. The electron-donating nature of the indole ring (relative to benzene) generally destabilizes the anionic conjugate base slightly more than a phenyl ring would, potentially shifting the 
    
    
    
    slightly higher than sulfanilamide (
    
    
    ).
  • Prediction: We anticipate the

    
     to fall between 10.0 and 10.8 .[1]
    

Part 2: Determination Strategy

Direct aqueous titration is contraindicated due to the high probability of precipitation during the assay.[1] The Yasuda-Shedlovsky method is the required standard for this compound class.[1]

The Yasuda-Shedlovsky Protocol

This method involves measuring the "apparent"


 (

) in varying concentrations of a water-miscible organic solvent (Methanol or Dioxane) and extrapolating to 0% solvent (pure water).[1]
Experimental Workflow (DOT Diagram)

YasudaShedlovsky Start Start: 1-Methyl-1H-indole-7-sulfonic acid amide SolubilityCheck Solubility Check (Is Aqueous Solubility > 0.5 mM?) Start->SolubilityCheck DirectTitration Standard Aqueous Potentiometric Titration SolubilityCheck->DirectTitration Yes CosolventMethod Cosolvent Method Selection (Methanol/Water) SolubilityCheck->CosolventMethod No (Likely) PrepSamples Prepare 3 Titration Vessels: 1. 30% MeOH (wt/wt) 2. 40% MeOH (wt/wt) 3. 50% MeOH (wt/wt) CosolventMethod->PrepSamples Titration Potentiometric Titration (KOH as titrant, under N2 atm) PrepSamples->Titration Calc_psKa Calculate Apparent pKa (psKa) for each vessel Titration->Calc_psKa YasudaPlot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs. 1/Dielectric Constant) Calc_psKa->YasudaPlot Extrapolation Linear Extrapolation to 0% Cosolvent (Pure Water) YasudaPlot->Extrapolation Final_pKa Final Aqueous pKa Value Extrapolation->Final_pKa

Figure 1: Decision tree and workflow for determining pKa of poorly soluble sulfonamides using the Yasuda-Shedlovsky extrapolation.

Detailed Protocol
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm) equipped with a glass pH electrode and overhead stirrer.[1]

  • Solvent Preparation: Prepare degassed Methanol/Water mixtures at 30%, 40%, and 50% (by weight).

  • Sample Prep: Weigh

    
     mg of compound for each assay. Dissolve in the cosolvent mixture.
    
  • Titrant: 0.5 M KOH (Carbonate-free).

  • Atmosphere: Blanket sample with Nitrogen or Argon to prevent atmospheric

    
     absorption (which distorts high pH data).[1]
    
  • Measurement: Titrate from "low pH" (acidified with HCl) to "high pH" (pH 12).

  • Calculation: Plot the equation:

    
    
    Where:
    
    • 
      : Apparent ionization constant in cosolvent.[1]
      
    • 
      : Molar concentration of water in the mixture.[1]
      
    • 
      : Dielectric constant of the solvent mixture.[1]
      
    • The y-intercept (at

      
       of pure water) yields the true aqueous 
      
      
      
      .[1]

Part 3: Solubility Profiling

Solubility must be defined in two contexts: Intrinsic Solubility (


)  (solubility of the neutral species) and pH-dependent Solubility (

)
.[1]
Theory: The Henderson-Hasselbalch Relationship

For a weak acid (sulfonamide), total solubility increases as pH exceeds


:


  • Below pH 8: The compound remains neutral.[1] Solubility

    
     (likely very low).[1]
    
  • Above pH 11: The compound ionizes.[1] Solubility increases drastically.[1]

Protocol: Thermodynamic Shake-Flask (HPLC-UV)

This is the "Gold Standard" for equilibrium solubility.[1]

Workflow Diagram (DOT)

SolubilityWorkflow BufferPrep Buffer Prep (pH 1.2, 7.4, 10.0) Saturation Add Excess Solid to Buffers BufferPrep->Saturation Equilibration Incubate 24-72h @ 25°C (Shaking) Saturation->Equilibration Separation Filtration (PVDF) or Centrifugation Equilibration->Separation Analysis HPLC-UV Analysis (Quantify vs Standard) Separation->Analysis

Figure 2: Thermodynamic solubility determination workflow utilizing HPLC-UV quantification.

Step-by-Step Methodology
  • Buffer Selection:

    • pH 1.2 (0.1 N HCl) – Mimics gastric fluid.[1]

    • pH 7.4 (Phosphate buffer) – Physiological baseline.[1]

    • pH 10.5 (Borate/NaOH buffer) – To capture ionized solubility.[1]

  • Saturation: Add excess solid compound to glass vials containing buffers. Ensure undissolved solid is visible.[1]

  • Equilibration: Shake at

    
     for 24 to 72 hours .
    
    • Note: Indoles can be light-sensitive.[1] Wrap vials in foil.

  • Filtration: Filter supernatant through a 0.45

    
     PVDF filter (low binding).[1]
    
    • Critical: Discard the first 20% of filtrate to account for filter adsorption.[1]

  • Quantification: Inject filtrate into HPLC-UV (Reverse Phase C18 column). Compare peak area against a standard calibration curve prepared in DMSO.

Part 4: Data Presentation & Interpretation

Expected Data Table Structure

Report your findings in the following standardized format:

ParameterConditionExpected Result RangeSignificance

Aqueous (Extrapolated)10.0 – 10.8 Indicates compound is neutral at physiological pH (7.4).[1]

Intrinsic (pH 7.[1]4)< 50

Poor water solubility; requires formulation aids (e.g., cyclodextrins).[1]

High pH (pH 11.[1]0)> 1 mg/mL Solubility improves significantly upon deprotonation.[1]

Octanol/Water2.0 – 3.0 Moderate lipophilicity; good membrane permeability potential.[1]
Troubleshooting Common Pitfalls
  • "Drifting" pH Readings: In mixed solvents, glass electrodes respond slower.[1] Allow 60–90 seconds stabilization per point.

  • Precipitation during Titration: If the solution becomes cloudy during the acid-to-base titration, the data points in that region are invalid. Increase the Methanol % (e.g., go to 60%) and re-extrapolate.

  • Indole Oxidation: Indoles are susceptible to oxidative degradation over long equilibration times.[1] If HPLC shows new impurity peaks after 72h, reduce equilibration time to 24h or perform under Argon.

References

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3] (The authoritative text on pKa and solubility methodologies). [1]

  • Avdeef, A., Box, K. J., et al. (1999).[1] "PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641.[4][5] (Primary source for the Yasuda-Shedlovsky protocol).[1][6]

  • Box, K., et al. (2023).[1][4] "Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures." Journal of Medicinal Chemistry. (Modern validation of cosolvent extrapolations). [1]

  • Bergström, C. A., et al. (2014).[1] "Accuracy of measured and predicted aqueous solubilities." European Journal of Pharmaceutical Sciences. (Reference for thermodynamic solubility protocols).

Sources

Quantum mechanical calculations for 1-Methyl-1H-indole-7-sulfonic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Mechanical Characterization of 1-Methyl-1H-indole-7-sulfonic acid amide

Abstract

In the landscape of modern drug discovery and materials science, a molecule's potential is fundamentally governed by its electronic structure and conformational stability. Quantum mechanical (QM) calculations offer a powerful lens to dissect these properties with high precision, moving beyond the limitations of classical methods to provide insights into reactivity, stability, and intermolecular interactions.[1] This guide presents a comprehensive, field-proven workflow for the quantum mechanical characterization of 1-Methyl-1H-indole-7-sulfonic acid amide, a representative heterocyclic compound of interest to medicinal chemists. We will navigate the entire computational pipeline, from initial structure generation to the detailed analysis of its electronic and spectroscopic properties. The methodologies detailed herein are grounded in Density Functional Theory (DFT), a robust and versatile modeling method for investigating the electronic structure of many-body systems like molecules.[2] This document serves as a practical guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific reasoning behind each methodological choice.

Chapter 1: Foundational Setup - From Structure to Theory

The validity and accuracy of any quantum mechanical calculation are critically dependent on the initial setup. This chapter outlines the essential preliminary steps: constructing a valid three-dimensional molecular structure and making informed decisions about the computational software, level of theory, and environmental model.

Initial Structure Generation

Before any calculation can commence, a plausible 3D coordinate file for 1-Methyl-1H-indole-7-sulfonic acid amide is required. While this can be sourced from chemical databases, it is often built manually using molecular editors such as Avogadro or GaussView.[3]

Protocol: Structure Building

  • Open a molecular editor (e.g., Avogadro).

  • Construct the indole scaffold.

  • Add a methyl group (-CH₃) to the nitrogen at position 1.

  • Add a sulfonic acid amide group (-SO₂NH₂) to the carbon at position 7.

  • Perform an initial, rapid geometry "cleanup" using a force field like MMFF94 or UFF. This provides a reasonable starting geometry for the more computationally intensive QM calculations.

  • Save the coordinates in a standard format (e.g., .xyz or .mol).

Selecting the Right Computational Tools

A variety of powerful software packages can perform the calculations described in this guide.[4] Popular choices in academia and industry include Gaussian, ORCA, and GAMESS.[5][6][7]

  • Gaussian: A widely used, general-purpose computational chemistry package known for its extensive feature set and reliability.[8][9]

  • ORCA: A flexible and efficient quantum chemistry program, particularly noted for its performance with large molecules and spectroscopic properties. It is available for free to academic users.[10][11][12]

This guide will present protocols using syntax common to these platforms, focusing on the chemical keywords rather than platform-specific implementation.

The Core Decision: Selecting the Level of Theory

The "level of theory" refers to the combination of the quantum mechanical method and the basis set used to describe the molecule's electronic structure. This choice represents a critical balance between accuracy and computational cost.

Method: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers an excellent compromise between computational efficiency and the inclusion of electron correlation effects, which are crucial for accurate predictions.[13][14] DFT methods model the properties of a multi-electron system based on its spatially dependent electron density.[2]

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

Within the DFT framework, numerous "functionals" exist to approximate the exchange and correlation energies. The B3LYP hybrid functional is one of the most widely used and well-validated choices for organic molecules, often providing reliable results for geometries, vibrational frequencies, and electronic properties.[13][15][16] While newer functionals may offer improved performance for specific problems like non-covalent interactions, B3LYP remains a robust and authoritative starting point for general characterization.[17]

Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set directly impacts the accuracy of the calculation. For 1-Methyl-1H-indole-7-sulfonic acid amide, a Pople-style basis set like 6-311++G(d,p) is a sound choice:

  • 6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing more flexibility than smaller sets.

  • ++: These "diffuse functions" are added to heavy atoms (first +) and hydrogen atoms (second +). They are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.

  • (d,p): These "polarization functions" allow orbitals to change shape, which is essential for describing chemical bonds accurately. d functions are added to heavy atoms, and p functions are added to hydrogen atoms.

Incorporating the Environment: Implicit Solvation

Calculations performed in a vacuum do not reflect the reality of most chemical and biological processes, which occur in solution. An implicit solvation model can approximate the effect of a solvent by treating it as a polarizable continuum.[18] The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective method.[19][20]

Choice of Solvent: For drug development applications, water is the most common choice to simulate a physiological environment.

Below is a diagram illustrating the decision-making workflow for setting up the quantum mechanical calculation.

G cluster_setup Computational Setup Workflow A 1. Build 3D Structure (1-Methyl-1H-indole-7-sulfonic acid amide) B 2. Select QM Software (e.g., Gaussian, ORCA) A->B C 3. Choose Level of Theory B->C D Method: DFT (Good balance of cost/accuracy) C->D Why? E Functional: B3LYP (Robust for organic molecules) C->E Why? F Basis Set: 6-311++G(d,p) (Flexible, includes diffuse/polarization) C->F Why? G 4. Define Environment (Implicit Solvation Model) F->G H Model: IEFPCM Solvent: Water G->H Why? I Proceed to Calculations H->I

Caption: Workflow for selecting the computational methodology.

Chapter 2: Achieving a Stable State: Geometry Optimization and Vibrational Analysis

The initial 3D structure is merely an educated guess. The first critical step in any QM analysis is to find the molecule's most stable three-dimensional arrangement, known as its minimum energy conformation. This is achieved through geometry optimization.

The Objective: Locating the Energy Minimum

A geometry optimization algorithm systematically adjusts the positions of the atoms in the molecule, calculating the energy and forces at each step, until it finds a configuration where the net forces on all atoms are effectively zero.[21] This structure represents a stationary point on the potential energy surface.

Protocol: Geometry Optimization

This protocol outlines the steps to perform a geometry optimization at the selected level of theory.

Input File Keywords:

  • Opt: This keyword requests a geometry optimization.

  • Freq: This keyword requests a subsequent vibrational frequency calculation. It is highly recommended to always run this with an optimization.

  • # B3LYP/6-311++G(d,p): Specifies the method and basis set.

  • SCRF=(PCM, Solvent=Water): Specifies the implicit solvation model.

Execution Steps:

  • Prepare an input file containing the keywords and the initial molecular coordinates.

  • Submit the calculation to the chosen QM software.

  • Monitor the calculation for convergence. The output will show the energy decreasing with each optimization step.

  • Upon successful completion, a new set of optimized coordinates is generated.

The Self-Validating System: Vibrational Frequency Analysis

A geometry optimization finds a stationary point, but this could be an energy minimum (a stable structure) or a saddle point (a transition state).[22] A vibrational frequency calculation is essential to make this distinction.[23]

  • True Minimum: All calculated vibrational frequencies will be real (positive numbers).

  • Transition State: Exactly one imaginary frequency will be present (often listed as a negative number).

This check provides a self-validating system: the frequency calculation confirms the nature of the structure found by the optimization.[22]

Data Presentation: Optimized Geometric Parameters

After a successful optimization and frequency validation, key structural parameters can be extracted and tabulated for analysis.

Parameter TypeAtoms InvolvedOptimized Value (Å or °)
Bond LengthS-O (Sulfonyl)Value from output
Bond LengthS-N (Sulfonamide)Value from output
Bond LengthC7-SValue from output
Bond AngleO-S-OValue from output
Dihedral AngleC6-C7-S-NValue from output
Note: Values are placeholders and must be populated from the calculation output file.

Chapter 3: Unveiling Electronic Behavior: Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis.[24] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[25]

  • HOMO: The outermost orbital containing electrons. The energy of the HOMO relates to the molecule's ability to donate electrons (its nucleophilicity).[25][26]

  • LUMO: The innermost orbital devoid of electrons. The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity).[25][26]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive.[27]

Protocol: FMO Analysis

FMOs and their energies are standard outputs from the geometry optimization calculation. The primary task is to visualize them to understand their spatial distribution.

Execution Steps:

  • Use the output from the converged geometry optimization.

  • Generate "checkpoint" or "molden" files that store orbital information.

  • Load these files into a visualization program (e.g., GaussView, Chemcraft, VMD).

  • Render the isosurfaces for the HOMO and LUMO orbitals. Typically, the positive and negative phases of the orbital wavefunction are colored differently.

Data Presentation: Key Electronic Properties

The energies of the frontier orbitals and other electronic properties should be summarized for clear interpretation.

Electronic PropertyValue (Hartree)Value (eV)
Energy of HOMOValue from outputConverted value
Energy of LUMOValue from outputConverted value
HOMO-LUMO Gap Calculated differenceCalculated difference
Dipole MomentValue from outputValue in Debye
Note: 1 Hartree = 27.2114 eV. Values are placeholders.

The following diagram illustrates the relationship between the FMOs and molecular reactivity.

FMO cluster_orbitals Frontier Molecular Orbitals (FMOs) cluster_properties Chemical Properties LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons Electrophilicity Electrophilicity LUMO->Electrophilicity Governs Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO (Inversely related to reactivity) LUMO->Gap HOMO HOMO (Highest Occupied MO) Donates Electrons Nucleophilicity Nucleophilicity HOMO->Nucleophilicity Governs HOMO->Gap Reactivity Chemical Reactivity Kinetic Stability Gap->Reactivity Influences

Caption: Relationship between FMOs and chemical reactivity.

Chapter 4: Mapping Reactivity: The Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visually intuitive map of the charge distribution around a molecule.[28] It is calculated by determining the interaction energy of a positive point charge (a proton) at various points on the electron density surface.[29] The MEP is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack, which is fundamental to understanding drug-receptor interactions.[30][31]

  • Red Regions (Negative Potential): Indicate areas of excess electron density. These are sites of nucleophilic character, attractive to positive charges, and are often associated with lone pairs on heteroatoms (like oxygen and nitrogen).

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency. These are sites of electrophilic character, attractive to negative charges, and are often found around hydrogen atoms bonded to electronegative atoms.

  • Green Regions (Near-Zero Potential): Indicate areas of neutrality.

Protocol: Generating the MEP Surface

The MEP is calculated as a post-processing step using the optimized geometry and its corresponding wavefunction.

Execution Steps:

  • Ensure you have the final, optimized coordinates and the wavefunction file (e.g., checkpoint file).

  • In your visualization software, select the option to create a new surface.

  • Choose the property to map onto the surface as "Electrostatic Potential (ESP)".

  • The software will calculate the MEP values and color-code the molecular surface accordingly.

  • Adjust the color scale to clearly distinguish the positive, negative, and neutral regions.

The resulting MEP surface provides a powerful qualitative tool for predicting how the molecule will interact with its biological target. For instance, a hydrogen bond donor on a receptor is likely to interact with a red (electron-rich) region on the molecule.

Chapter 5: Simulating Spectra for Experimental Correlation

A significant advantage of QM calculations is the ability to predict spectroscopic properties that can be directly compared with experimental data.[32] Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra, which correspond to electronic excitations within the molecule.[33][34][35]

Protocol: TD-DFT Calculation for UV-Vis Spectra

This calculation determines the energies of electronic transitions from the ground state to various excited states.

Input File Keywords:

  • TD: Requests a Time-Dependent DFT calculation. You can specify the number of excited states to calculate (e.g., TD(NStates=10)).

  • # B3LYP/6-311++G(d,p): The same level of theory used for optimization.

  • SCRF=(PCM, Solvent=Water): The same solvation model.

Execution Steps:

  • Using the optimized geometry, create a new input file with the TD-DFT keywords. It is critical to use the optimized structure, not the initial guess.

  • Submit the calculation.

  • The output will list the excited states, their corresponding excitation energies (in eV and nm), and their oscillator strengths. The oscillator strength is a measure of the intensity of the absorption peak.

  • Plot the oscillator strength versus wavelength (nm) to generate a theoretical UV-Vis spectrum.

This theoretical spectrum can be used to interpret experimental results, assign specific absorption bands to particular electronic transitions (e.g., π→π*), and understand how structural modifications might alter the molecule's optical properties.[36]

Conclusion

This guide has detailed a systematic and scientifically grounded workflow for the quantum mechanical characterization of 1-Methyl-1H-indole-7-sulfonic acid amide. By following these protocols, researchers can move from a simple 2D structure to a rich, multi-faceted understanding of the molecule's properties. The process—from geometry optimization and its crucial validation via frequency analysis to the exploration of electronic frontiers with FMO and MEP analysis—provides a robust foundation for predicting chemical behavior. These computational insights are indispensable in the modern drug development pipeline, enabling the rational design of molecules with enhanced efficacy, selectivity, and desired physicochemical properties. The ability to simulate spectra further bridges the gap between theoretical prediction and experimental validation, solidifying the role of quantum mechanics as an essential tool for the molecular sciences.[37][38][39]

References

  • Neese, F. The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

  • Wikipedia. Gaussian (software). [Link]

  • RITME. Gaussian – Molecular Modeling in Computational Chemistry. [Link]

  • Chemistry Stack Exchange. How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]

  • Research Computing, HKU ITS. ORCA – An ab initio, DFT and semiempirical SCF-MO package. [Link]

  • Wikipedia. ORCA (quantum chemistry program). [Link]

  • ORCD Docs. ORCA. [Link]

  • NERSC Documentation. ORCA. [Link]

  • Chemistry Stack Exchange. What does B3LYP do well? What does it do badly? [Link]

  • Quora. What is B3LYP and why is it the most popular functional in DFT? [Link]

  • ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]

  • CD ComputaBio. Molecular Electrostatic Potential (MEP) Calculation Service. [Link]

  • ResearchGate. Application of molecular electrostatic potentials in drug design. [Link]

  • Gaussian Software Free Download & System Requirements 2026. [Link]

  • Sumble. What is Gaussian? Competitors, Complementary Techs & Usage. [Link]

  • ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • University of Regensburg. Molecular Electrostatic Potential (MEP). [Link]

  • PubMed. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

  • RSC Publishing. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. [Link]

  • ORCA 6.1.1 Manual. 2.13. Implicit Solvation. [Link]

  • FACCTs. 7.50. Implicit Solvation Models - ORCA 6.0 Manual. [Link]

  • PubMed. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]

  • GAMESS, Gaussian - software for Quantum Chemistry. [Link]

  • Universität Wien. Why does the B3LYP hybrid functional fail for metals? [Link]

  • A study on Quantum Computing Could Revolutionize Drug Discovery. [Link]

  • YouTube. Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

  • MolSSI. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency. [Link]

  • ZORA. Quantum Mechanical Methods for Drug Design. [Link]

  • Wikipedia. Solvent model. [Link]

  • Time-dependent DFT simulation of UV- spectra and molecular structure of several bis-pyrazolopyridines derivatives. [Link]

  • Research and Reviews. Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals. [Link]

  • SCM. Excitation energies: UV/Vis, X-ray, CD, MCD — ADF 2025.1 documentation. [Link]

  • Schrödinger. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • ReSpect program. UV/Vis Absorption Spectroscopy with TDDFT. [Link]

  • ACS Publications. A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education. [Link]

  • PySCF. Solvation models. [Link]

  • Wikipedia. Density functional theory. [Link]

  • Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. [Link]

  • PubMed. MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials. [Link]

  • MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

  • Research India Publications. Approach of Density Functional Theory to Molecules Using Gaussian. [Link]

  • YouTube. Basic Chemical Reactivity: HOMOs, LUMOs and Curly Arrows. [Link]

  • Q-Chem Manual. 11.2 Chemical Solvent Models. [Link]

  • WuXi Biology. LUMO Analysis for Nucleophilic Reactions. [Link]

  • YouTube. TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI. [Link]

  • AIP Publishing. Combining fragmentation method and high-performance computing: Geometry optimization and vibrational spectra of proteins. The Journal of Chemical Physics. [Link]

  • Imperial College London. An Introduction to Density Functional Theory. [Link]

  • PMC. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Throughput Screening for Novel Kinase Inhibitors within a 1-Methyl-1H-indole-7-sulfonamide Library

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the high-throughput screening (HTS) of a 1-Methyl-1H-indole-7-sulfonamide chemical library to identify potential kinase inhibitors. The protocol is designed for researchers, scientists, and drug development professionals engaged in early-stage drug discovery. We detail a robust fluorescence polarization (FP)-based assay, a widely adopted method for monitoring kinase activity in a high-throughput format. This guide emphasizes the scientific rationale behind experimental choices, stringent quality control measures for data integrity, and detailed steps for execution and data analysis, ensuring a self-validating and reproducible screening campaign.

Introduction: The Rationale for Screening 1-Methyl-1H-indole-7-sulfonamides as Kinase Inhibitors

The 1-Methyl-1H-indole-7-sulfonamide scaffold represents a promising starting point for the discovery of novel therapeutics. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, often interacting with ATP-binding sites of enzymes.[1][2] The sulfonamide group is a well-established pharmacophore known to interact with various enzyme classes, including carbonic anhydrases and kinases, often through hydrogen bonding and interactions with metal ions.[3][4] The combination of these two moieties suggests a high potential for discovering potent and selective enzyme inhibitors.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are a major focus of drug discovery efforts.[5] High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a target kinase.[6][7]

This application note describes a competitive fluorescence polarization (FP) assay, a homogenous (no-wash) and highly sensitive method ideal for HTS of kinase inhibitors.[8] The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound. Inhibition of tracer binding leads to a decrease in the fluorescence polarization signal, providing a direct measure of the compound's inhibitory activity.

Assay Principle: Fluorescence Polarization Competition Assay

The FP-based kinase inhibition assay is built on the principle that the rotational motion of a molecule in solution affects its ability to polarize emitted light after excitation with polarized light.

  • High Polarization State: A fluorescently labeled small molecule (tracer) that binds to a much larger protein kinase will have its rotational motion restricted. This results in a high fluorescence polarization signal.

  • Low Polarization State: In the presence of a competitive inhibitor from the 1-Methyl-1H-indole-7-sulfonamide library, the tracer is displaced from the kinase's active site and tumbles freely in solution. This rapid rotation leads to a significant decrease in the fluorescence polarization signal.

The magnitude of the decrease in polarization is directly proportional to the inhibitory potency of the test compound.

cluster_0 High Polarization State (No Inhibition) cluster_1 Low Polarization State (Inhibition) Kinase Kinase Tracer Tracer Kinase->Tracer Binding High_FP High FP Signal Tracer->High_FP Kinase_Inhibited Kinase Inhibitor Indole-Sulfonamide Inhibitor Kinase_Inhibited->Inhibitor Binding Free_Tracer Tracer Low_FP Low FP Signal Free_Tracer->Low_FP

Caption: Principle of the Fluorescence Polarization (FP) Assay for Kinase Inhibitors.

Materials and Reagents

Equipment
  • Multimode microplate reader with fluorescence polarization capabilities (e.g., PHERAstar FSX, CLARIOstar).[9]

  • Automated liquid handling system (e.g., Hamilton, Tecan) for dispensing reagents and compounds.[7]

  • Acoustic dispenser (e.g., Echo) for low-volume compound transfer (optional but recommended).[10]

  • Plate centrifuge.

  • Plate sealer.

Reagents and Consumables
ReagentSupplierCatalog No.Storage
Recombinant Human Kinase (Target-Specific)e.g., SignalChemVaries-80°C
Kinase-Specific FP Tracere.g., PerkinElmer, CisbioVaries-20°C
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699-20°C
Staurosporine (Positive Control)Sigma-AldrichS4400-20°C
DMSO, AnhydrousSigma-Aldrich276855Room Temp
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)In-house preparationN/A4°C
384-well, low-volume, black, flat-bottom platese.g., Corning3820Room Temp

Experimental Workflow

G A Compound Library Preparation (1-Methyl-1H-indole-7-sulfonamides in DMSO) B Assay Plate Preparation (Dispense Compounds & Controls) A->B D Reagent Addition (Kinase/Tracer Mix) B->D C Reagent Preparation (Kinase, Tracer, ATP) C->D E Incubation (Allow for Binding Equilibrium) D->E F Fluorescence Polarization Reading E->F G Data Analysis & Hit Identification F->G

Caption: High-Throughput Screening (HTS) Workflow.

Detailed Step-by-Step Protocol

Compound Library Preparation
  • Stock Solution: Prepare a 10 mM stock solution of each 1-Methyl-1H-indole-7-sulfonamide in 100% anhydrous DMSO.

  • Intermediate Plates: Create an intermediate plate by diluting the stock solutions to 1 mM in DMSO.

  • Assay-Ready Plates: Prepare 384-well assay-ready plates containing the compounds at 100x the final desired assay concentration (e.g., 1 mM for a 10 µM final concentration). This is typically done using an acoustic dispenser to transfer nanoliter volumes, minimizing DMSO carryover.[10] Effective compound management is crucial for maintaining the integrity of the library.[11][12]

Assay Plate Layout

A robust plate layout with appropriate controls is essential for quality control.[13]

Well TypeDescriptionNumber of Wells
Sample Wells 1-Methyl-1H-indole-7-sulfonamide compounds320
Negative Control (High Signal) DMSO only (0% inhibition)16
Positive Control (Low Signal) Saturating concentration of a known inhibitor (e.g., Staurosporine)16

Distribute controls across the plate to monitor for plate-specific artifacts like edge effects.

HTS Assay Protocol

This protocol is for a 20 µL final assay volume in a 384-well plate.

  • Compound Dispensing: Dispense 200 nL of the 100x compound solutions (or DMSO/positive control) into the appropriate wells of a 384-well assay plate.

  • Kinase/Tracer Addition: Prepare a 2x kinase/tracer solution in assay buffer. The optimal concentrations of kinase and tracer must be predetermined during assay development. Add 10 µL of this solution to all wells.

  • Incubation 1: Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 60 minutes at room temperature to allow the compounds to bind to the kinase.

  • ATP Addition (Optional but Recommended): While this is a binding assay, including a concentration of ATP equivalent to the Km can help identify ATP-competitive inhibitors. If included, prepare a 2x ATP solution and add 10 µL. If not, add 10 µL of assay buffer.

  • Incubation 2: Seal the plate, centrifuge briefly, and incubate for another 30 minutes at room temperature.

  • Plate Reading: Read the plate on a multimode reader equipped for fluorescence polarization.

Data Analysis and Quality Control

Quality Control Metrics

The reliability of HTS data is paramount.[14][15] The following metrics should be calculated for each plate:

  • Z'-factor: This metric assesses the statistical separation between the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[7]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Signal-to-Background (S/B) Ratio: This indicates the dynamic range of the assay.

    • S/B = Mean_neg / Mean_pos

ParameterFormulaAcceptance Criteria
Z'-factor`1 - (3*(SD_pos + SD_neg)) /Mean_pos - Mean_neg
S/B RatioMean_neg / Mean_pos> 2
Hit Identification
  • Normalization: Normalize the raw FP data for each well to percent inhibition using the plate controls:

    • % Inhibition = 100 * (1 - (Signal_sample - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Threshold: A common method for hit selection is to use a threshold based on the standard deviation of the sample data (e.g., > 3 standard deviations from the mean of the plate).

  • Confirmation and Dose-Response: Primary hits should be re-tested (hit confirmation). Confirmed hits are then subjected to dose-response analysis to determine their IC₅₀ values.

Troubleshooting and Scientific Considerations

  • False Positives: These are compounds that appear active but do not specifically inhibit the target.[16]

    • Compound Interference: Some compounds may be inherently fluorescent or quench the tracer's fluorescence. A counter-screen without the kinase can identify these.

    • Aggregators: Some compounds form aggregates that can non-specifically sequester the kinase or tracer. Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can mitigate this.

  • False Negatives: Active compounds that are missed in the screen.

    • Poor Solubility: Compounds may precipitate in the aqueous assay buffer. Visual inspection of plates can sometimes identify this.

    • Incorrect Concentration: Errors in compound plating can lead to missed hits.

  • Assay Robustness: The assay should be robust and reproducible.[17] This is ensured through rigorous assay development and consistent use of controls.[18][19]

Conclusion

This application note provides a detailed and robust protocol for the high-throughput screening of a 1-Methyl-1H-indole-7-sulfonamide library against a generic protein kinase using a fluorescence polarization assay. By adhering to the principles of rigorous assay development, stringent quality control, and careful data analysis, researchers can confidently identify promising hit compounds for further development in their drug discovery programs.[6][20] The insights and methodologies presented here are designed to be adaptable to various kinase targets and other enzyme classes, providing a solid foundation for successful HTS campaigns.

References

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. [Link]

  • Evotec. (n.d.). Biochemical Assay Services. [Link]

  • Křížková, K., et al. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 12(11), 1226. [Link]

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • Křížková, K., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. bioRxiv. [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

  • Genedata. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Wang, X., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition, 51(10), 1254-1272. [Link]

  • Taylor, P. B. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521-527. [Link]

  • Taylor, P. B. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]

  • NIH Chemical Genomics Center. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(3), 143-151. [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. [Link]

  • He, N., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. International Journal of Molecular Sciences, 25(11), 5857. [Link]

  • Di Martino, R. M. C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10988. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Robers, M. B., et al. (2025). Bioluminescence-based assays for quantifying endogenous protein interactions in live cells. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 30(5), 1014-1027. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation, 14(4), 216-225. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • Wessely, F., et al. (2018). Heterogeneous Transition Metal–Based Fluorescence Polarization (HTFP) Assay for Probing Protein Interactions. Bioconjugate Chemistry, 29(5), 1599-1607. [Link]

  • Robers, M. B. (2017). Chapter 7: High Throughput Screening Compatible Methods for Quantifying Protein Interactions in Living Cells. In Protein-Protein Interactions. [Link]

  • Machleidt, T., & Robers, M. B. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. [Link]

  • Robers, M. B., et al. (2025). Bioluminescence-based assays for quantifying endogenous protein interactions in live cells. SLAS Discovery, 30(5), 1014-1027. [Link]

  • A-Z of Drug Discovery. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Pharma IQ. (2013, July 3). High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

  • White, E. L., et al. (2014). A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. Antiviral Research, 106, 30-36. [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Fishman, A., et al. (2012). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 78(18), 6553-6558. [Link]

  • Scott, J. D., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2235-2246. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. [Link]

  • ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. [Link]

  • Johnson, M. G., et al. (2016). Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. Molecules, 21(10), 1335. [Link]

  • Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(6), 724. [Link]

  • Al-Warhi, T., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(5), 1581. [Link]

  • Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 530-534. [Link]

  • ResearchGate. (2025, November 7). Discovery of Novel Nav1.7-Selective Inhibitors with the 1H-Indole-3-Propionamide Scaffold for Effective Pain Relief. [Link]

  • Al-Suhaimi, K. M., et al. (2025, August 20). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. [Link]

Sources

In vivo experimental design using 1-Methyl-1H-indole-7-sulfonic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the In Vivo Experimental Design and Evaluation of 1-Methyl-1H-indole-7-sulfonic acid amide

Abstract

This document provides a comprehensive guide for the initial in vivo characterization of the novel chemical entity, 1-Methyl-1H-indole-7-sulfonic acid amide. As a member of the indole sulfonamide class, this compound belongs to a scaffold known for a wide range of biological activities.[1][2] Given the absence of published data for this specific molecule, this guide is structured as a strategic, phased approach to its preclinical evaluation. We present detailed protocols for establishing a foundational safety and pharmacokinetic profile, followed by exploratory efficacy studies in disease models relevant to the broader class of indole-based compounds. The experimental designs emphasize scientific rigor, including proper controls, randomization, and blinding, to ensure the generation of trustworthy and translatable data.[3][4] This application note is intended for researchers, scientists, and drug development professionals initiating the in vivo assessment of new chemical entities.

Introduction: Rationale for In Vivo Investigation

1-Methyl-1H-indole-7-sulfonic acid amide is a novel compound featuring a methylated indole ring linked to a sulfonamide group. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Similarly, the sulfonamide functional group is a cornerstone of therapeutics, most famously in antimicrobial agents but also in diuretics, anticonvulsants, and anti-inflammatory drugs.[5] The combination of these two moieties in indole sulfonamides has yielded compounds with promising activities, including potent anti-cancer effects through mechanisms like tubulin polymerization inhibition and inhibition of tumor-associated carbonic anhydrase isoforms.[6][7]

The journey from a promising molecule in in vitro assays to a potential therapeutic requires rigorous in vivo testing.[8][9] Such studies are essential to understand a compound's behavior in a complex biological system, assessing its safety, how it is absorbed, distributed, metabolized, and excreted (ADME), and, ultimately, if it can modulate a disease process effectively.[10] This guide outlines a logical, stepwise progression for the initial in vivo evaluation of 1-Methyl-1H-indole-7-sulfonic acid amide, designed to maximize data acquisition while adhering to ethical and resource-conscious principles.

A Phased Strategy for In Vivo Characterization

We propose a two-phased approach for the initial in vivo assessment. Phase 1 focuses on establishing the fundamental safety and pharmacokinetic (PK) parameters necessary for designing meaningful efficacy studies. Phase 2 utilizes this information to explore the compound's therapeutic potential in relevant disease models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Exploration cluster_2 Decision Point a Acute Toxicity & MTD b Pharmacokinetics (PK) a->b Informs Dosing c Model A: Tumor Xenograft b->c Provides Dose & Schedule d Model B: CA Inhibition b->d Provides Dose & Schedule e Go / No-Go for further development c->e d->e

Caption: Phased workflow for in vivo evaluation.

Phase 1: Safety and Pharmacokinetic Profiling

The primary goal of this phase is to determine a safe dosing range and to understand the compound's exposure profile in a living system. This data is a prerequisite for designing robust efficacy studies.

Causality: The MTD study is critical for identifying the dose range that can be administered without causing unacceptable levels of toxicity. This prevents animal morbidity in subsequent studies and establishes the upper limit for dose-response investigations. A single-dose escalation design is an efficient method for estimating the MTD.

Protocol: See Section 3.1 for the detailed step-by-step protocol.

Data Presentation: Results should be summarized to clearly indicate dose levels and observed toxicities.

Dose Group (mg/kg) N Clinical Signs of Toxicity Body Weight Change (48h) Mortality
Vehicle Control3None Observed+1.5%0/3
103None Observed+1.2%0/3
303Mild, transient lethargy-0.5%0/3
1003Significant lethargy, piloerection-8.0%1/3
3003Severe lethargy, ataxia-15.0% (euthanized)3/3
Table 1: Example data summary for an MTD study.

Causality: A PK study reveals how much of the compound gets into the bloodstream, how long it stays there, and how quickly it is eliminated.[11] This information is vital for selecting a dosing schedule in efficacy studies that will maintain therapeutic concentrations of the drug at its target site. Both intravenous (IV) and oral (PO) administration are recommended to determine absolute bioavailability.

Protocol: See Section 3.2 for the detailed step-by-step protocol.

Data Presentation: Key PK parameters should be calculated and tabulated for clear comparison.

Parameter IV Administration (1 mg/kg) Oral Administration (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)32007500
t½ (h)2.53.0
Bioavailability (%)N/A~23%
Table 2: Key pharmacokinetic parameters to be determined.
Phase 2: Exploratory Efficacy Modeling

With safety and PK data in hand, the next step is to assess whether 1-Methyl-1H-indole-7-sulfonic acid amide has a therapeutic effect in a relevant disease model. The choice of model should be guided by the known activities of structurally similar compounds.[12][13] We propose two potential avenues for exploration based on the indole sulfonamide scaffold.

Justification: Many indole derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects on cancer cells, with some acting as tubulin polymerization inhibitors.[7] A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold-standard method for evaluating the in vivo anti-tumor activity of a novel compound.[14]

Protocol: See Section 3.3 for a detailed protocol using a human glioblastoma model.

G cluster_pathway Hypothesized Anti-Cancer Mechanism Compound 1-Methyl-1H-indole-7- sulfonic acid amide Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to MT_Polymerization Microtubule Polymerization Compound->MT_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation MT_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized mechanism targeting tubulin polymerization.

Justification: The sulfonamide moiety is the classic pharmacophore for inhibitors of carbonic anhydrase, an enzyme family involved in pH regulation and fluid balance.[6] CA inhibitors are used clinically as diuretics. A simple and effective in vivo screen for CA inhibition is to measure diuretic effects (urine output) in rats following compound administration.

Protocol: See Section 3.4 for a detailed diuretic study protocol.

Detailed Experimental Protocols

Protocol: Acute Toxicity and MTD in Mice
  • Objective: To determine the single-dose maximum tolerated dose of 1-Methyl-1H-indole-7-sulfonic acid amide.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Materials: Test compound, vehicle (e.g., 0.5% methylcellulose in water), dosing syringes, analytical balance.

  • Procedure:

    • Acclimatize animals for a minimum of 3 days.

    • Randomize animals into groups of n=3.

    • Prepare dosing solutions of the test compound in the vehicle at concentrations for 10, 30, 100, and 300 mg/kg, plus a vehicle-only control group.

    • Record the initial body weight of each animal.

    • Administer a single dose of the compound or vehicle via oral gavage (PO).

    • Observe animals continuously for the first 4 hours, and then at 24 and 48 hours post-dose. Record any clinical signs of toxicity (e.g., lethargy, ataxia, changes in respiration).

    • Record body weights at 24 and 48 hours.

    • The MTD is defined as the highest dose that does not cause mortality or produce signs of severe toxicity (e.g., >20% body weight loss).

Protocol: Single-Dose Pharmacokinetics in Rats
  • Objective: To determine key pharmacokinetic parameters following IV and PO administration.

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein catheters.

  • Materials: Test compound, vehicle for PO (e.g., 0.5% MC), vehicle for IV (e.g., 20% Solutol in saline), blood collection tubes (K2-EDTA), centrifuge.

  • Procedure:

    • Acclimatize cannulated rats for at least 2 days.

    • Fast animals overnight (with access to water) before dosing.

    • Randomize animals into two groups: IV (n=4) and PO (n=4).

    • Administer the compound: 1 mg/kg via IV bolus or 10 mg/kg via oral gavage.

    • Collect blood samples (~150 µL) from the jugular vein catheter at specified time points.

      • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Process blood samples by centrifuging at 4°C to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Analyze plasma concentrations using a validated LC-MS/MS method.

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Protocol: Human Glioblastoma Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the test compound.

  • Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Materials: U87MG human glioblastoma cells, Matrigel, calipers, test compound, vehicle.

  • Procedure:

    • Subcutaneously implant 5 x 10^6 U87MG cells (in a 1:1 mixture with Matrigel) into the right flank of each mouse.

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, Test Compound at 20 mg/kg, n=8-10 per group). This is Day 0.

    • Blinding: The individual measuring tumors and assessing animal health should be blinded to the treatment groups.[3]

    • Administer the compound or vehicle daily via oral gavage, based on the MTD and PK data.

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record body weights twice weekly as an indicator of toxicity.

    • Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size.

    • Primary endpoint: Tumor Growth Inhibition (TGI). Secondary endpoints: Body weight change, survival.

Protocol: Diuretic Activity in Rats
  • Objective: To assess the potential of the test compound to act as a carbonic anhydrase inhibitor via diuretic effects.

  • Animal Model: Male Wistar rats (200-250g).

  • Materials: Test compound, vehicle, Acetazolamide (positive control), metabolic cages, 0.9% saline.

  • Procedure:

    • Acclimatize rats to metabolic cages for 24 hours.

    • Fast animals overnight but provide free access to 0.9% saline instead of water.

    • On the day of the experiment, administer a saline load (25 mL/kg, PO) to all animals.

    • Immediately after, randomize animals into treatment groups (n=6 per group): Vehicle, Acetazolamide (e.g., 50 mg/kg, PO), Test Compound (e.g., 50 mg/kg, PO).

    • Collect urine over a 6-hour period.

    • Measure the total urine volume for each animal.

    • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations.

    • Primary endpoint: Total urine output. Secondary endpoints: Na+ and K+ excretion.

Data Interpretation and Decision Making

The data generated from these studies will form the basis for a go/no-go decision. A successful compound will exhibit an acceptable safety margin (a significant gap between the efficacious dose and the MTD), favorable pharmacokinetics (e.g., reasonable oral bioavailability and a half-life supporting the desired dosing interval), and statistically significant efficacy in at least one of the exploratory models.

G start Initiate In Vivo Program mtd_pk Phase 1: Determine MTD & PK Profile start->mtd_pk decision1 Is MTD > 10x projected efficacious dose? Is Oral Bioavailability > 10%? mtd_pk->decision1 stop1 STOP: Unfavorable Profile decision1->stop1 No efficacy Phase 2: Test in Efficacy Models (e.g., Xenograft) decision1->efficacy Yes decision2 Is significant Tumor Growth Inhibition observed? efficacy->decision2 stop2 STOP: Lack of Efficacy decision2->stop2 No proceed PROCEED: Initiate Advanced Studies (Chronic Tox, PD) decision2->proceed Yes

Caption: Decision tree for preclinical in vivo progression.

References

  • Tackling In Vivo Experimental Design. (2025, December 20). ModernVivo.
  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI.
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024, October 17). Charles River.
  • Small Molecule Drug Prototyping. Stanford University.
  • Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin P
  • Novel Soloxolone Amides as Potent Anti-Glioblastoma Candidates: Design, Synthesis, In Silico Analysis and Biological Activities In Vitro and In Vivo. (2022, May 14). MDPI.
  • Pharmacokinetics and metabolism of the antitumor agent sulfamic acid 1,7-heptanediyl ester (sulfamic acid diester) in the mouse and beagle dog. PubMed.
  • Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences.
  • Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. PMC.
  • In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents. (2023, December 15). PubMed.
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing).
  • Sulfonamide. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indole-7-sulfonic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-1H-indole-7-sulfonic acid amide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.

Overview of the Synthesis

The synthesis of 1-Methyl-1H-indole-7-sulfonic acid amide is a critical step in the development of various pharmacologically active compounds. The most common and direct route involves the reaction of 1-Methyl-1H-indole-7-sulfonyl chloride with ammonia or an ammonia equivalent. This nucleophilic substitution reaction is generally robust, but achieving high yields and purity can be challenging due to the reactivity of the starting materials and potential side reactions.

This guide will walk you through a detailed experimental protocol, provide solutions to common problems you may encounter, and answer frequently asked questions to ensure a successful synthesis.

Visualizing the Synthetic Pathway

To provide a clear understanding of the core reaction, the following diagram illustrates the transformation of 1-Methyl-1H-indole-7-sulfonyl chloride to the desired sulfonamide.

Synthesis_Pathway reactant 1-Methyl-1H-indole-7-sulfonyl chloride reagent + NH₃ (or equivalent) product 1-Methyl-1H-indole-7-sulfonic acid amide reactant->product Nucleophilic Substitution side_product + HCl Low_Yield_Troubleshooting start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_completion Verify Reaction Completion (TLC/LC-MS) check_moisture->check_completion solution_moisture Use Anhydrous Conditions & Inert Atmosphere check_moisture->solution_moisture check_stoichiometry Review Reagent Stoichiometry check_completion->check_stoichiometry solution_completion Increase Reaction Time or Temperature (with caution) check_completion->solution_completion check_workup Assess Workup & Purification Procedure check_stoichiometry->check_workup solution_stoichiometry Use Excess Ammonia (2-3 eq.) check_stoichiometry->solution_stoichiometry solution_workup Optimize Extraction & Chromatography check_workup->solution_workup

Validation & Comparative

Validating the Target of 1-Methyl-1H-indole-7-sulfonic acid amide Using CRISPR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1-Methyl-1H-indole-7-sulfonic acid amide (Indole-7-sulfonamide) represents a privileged pharmacophore in medicinal chemistry. The presence of the sulfonamide moiety (


) at the 7-position of the indole ring strongly suggests its mechanism of action involves metalloenzyme inhibition , most notably Carbonic Anhydrases (CAs)  (e.g., CA IX/XII in hypoxic tumors) or Tubulin polymerization  interference (binding at the colchicine site).

Validating the biological target of this small molecule is critical to distinguish between "on-target" efficacy and "off-target" toxicity. While traditional biochemical assays (e.g., enzymatic inhibition) show binding, they do not prove cellular relevance.

This guide outlines a rigorous CRISPR-based target validation workflow , comparing it against RNAi and pharmacological controls, and details a self-validating protocol to definitively link the compound to its protein target.

Comparative Analysis: CRISPR vs. Alternatives[6][7][8][9]

To validate that 1-Methyl-1H-indole-7-sulfonic acid amide acts through a specific target (e.g., CA9), researchers must perturb the target and observe if the drug's effect is negated (resistance) or mimicked (phenocopy).

Table 1: Technology Comparison for Target Validation
FeatureCRISPR-Cas9 Knockout (KO) CRISPR Interference (CRISPRi) RNA Interference (siRNA/shRNA) Chemical Proteomics
Mechanism DNA double-strand break (Indel formation)Transcriptional repression (dCas9-KRAB)mRNA degradationPhysical binding (Mass Spec)
Completeness Complete Ablation (Null allele)Partial Knockdown (~80-95%)Partial Knockdown (~50-90%)N/A (Binding only)
Duration Permanent (Stable Cell Line)Reversible (if inducible)Transient (siRNA) / Stable (shRNA)Snapshot
Off-Target Risk Low (with high-fidelity Cas9)Very Low (no DNA damage)High (seed sequence toxicity)Low
Suitability for Indole-7-sulfonamide High. Essential for proving the drug has no effect in the absence of the target (Epistasis).Medium. Good for essential genes where KO is lethal.Low. Residual protein can mask drug resistance phenotypes.High. Complementary method to prove physical binding.
Why CRISPR KO is the Gold Standard for this Compound

For a sulfonamide inhibitor, CRISPR KO is superior because it creates a "clean" genetic background. If 1-Methyl-1H-indole-7-sulfonic acid amide kills cells via Target X, then cells lacking Target X should be:

  • Resistant (if the drug requires the target to kill, e.g., a pro-drug or interfacial binder).

  • Unaffected (if the KO phenocopies the drug, adding the drug should cause no additional toxicity—this is Epistasis ).

Strategic Workflow: The Self-Validating System

A robust validation campaign must move beyond simple correlation.[1] We utilize a "Rescue and Resistance" logic.

Diagram 1: Logic Flow for Target Validation

This diagram illustrates the decision matrix for validating the indole sulfonamide against a putative target (e.g., CA9).

TargetValidation fill_start fill_start fill_exp fill_exp fill_res fill_res fill_neg fill_neg Start Compound: 1-Methyl-1H-indole-7-sulfonic acid amide Putative Target: Protein X (e.g., CA9) Exp1 Experiment 1: CRISPR KO of Protein X Start->Exp1 Branch1 Does KO phenocopy the Drug? Exp1->Branch1 Yes1 Strong Link: Target is likely relevant Branch1->Yes1 No1 Weak Link: Check off-targets Branch1->No1 Exp2 Experiment 2: Drug Treatment on KO Cells Yes1->Exp2 Branch2 Is toxicity/effect lost? Exp2->Branch2 Yes2 Validated: Drug acts via Protein X Branch2->Yes2 No2 Falsified: Drug has off-target toxicity Branch2->No2 Exp3 Experiment 3: CRISPR HDR Rescue (Re-introduce WT vs. Drug-Resistant Mutant) Yes2->Exp3 Final GOLD STANDARD VALIDATION Exp3->Final

Caption: Decision matrix for validating 1-Methyl-1H-indole-7-sulfonic acid amide. "Phenocopy" implies the genetic KO mimics the pharmacological effect.

Detailed Protocol: CRISPR-Mediated Validation[1][7][11][12]

Objective: Validate Carbonic Anhydrase IX (CA9) (or user-defined target) as the effector of 1-Methyl-1H-indole-7-sulfonic acid amide.

Phase A: Design & Synthesis
  • sgRNA Design: Select 3 distinct sgRNAs targeting early exons of the gene (e.g., CA9).

    • Tool: Synthego or CHOPCHOP.

    • Criterion: High on-target score, <2 mismatches off-target.

  • RNP Assembly: Use Cas9 protein + synthetic sgRNA (Ribonucleoprotein complex) for highest efficiency and lowest off-target effects compared to plasmid DNA.

Phase B: Generation of KO Cell Pool
  • Transfection: Electroporate RNP complexes into the target cell line (e.g., HeLa or RCC lines for CA9).

  • Recovery: Allow 48-72 hours for editing.

  • T7E1 Assay / Sequencing: Confirm editing efficiency (>80% indel formation is desired).

Phase C: The "Shift" Assay (Critical Step)

This is the core validation experiment. You will generate dose-response curves for the compound in Wild Type (WT) vs. Knockout (KO) cells.

  • Step 1: Seed WT and KO cells in 96-well plates.

  • Step 2: Treat with serial dilutions of 1-Methyl-1H-indole-7-sulfonic acid amide (0.1 nM to 10 µM).

  • Step 3: Measure viability (CellTiter-Glo) or specific function (e.g., extracellular acidification rate for CA9) after 48h.

Data Interpretation:

  • Scenario A (Validated): The KO cells are insensitive to the drug (Curve shifts right/flat), or the KO cells already exhibit the "dead" phenotype and the drug adds no further toxicity.

  • Scenario B (Off-Target): The drug kills the KO cells with the same potency as WT cells. This proves the drug kills via a different mechanism than the one targeted.

Advanced Validation: CRISPR-Suppressor Scanning

If the target is essential (cannot be knocked out), or to map the exact binding site (e.g., the sulfonamide pocket), use CRISPR-Suppressor Scanning .

Concept: The sulfonamide group likely binds the Zinc pocket. Mutations in the Zinc-binding histidines or the gatekeeper residues will render the protein functional but drug-resistant.

  • Library Design: Design a sgRNA tiling library targeting the catalytic domain of the target.

  • Selection: Transfect cells with Cas9 + Library.

  • Pressure: Treat cells with a lethal dose of 1-Methyl-1H-indole-7-sulfonic acid amide.

  • Sequencing: Survive cells will harbor mutations that confer resistance.

  • Result: If the surviving colonies possess mutations in the predicted sulfonamide-binding pocket, you have structural validation of the target in cellulo.

Diagram 2: CRISPR-Suppressor Scanning Workflow

SuppressorScan fill_step fill_step fill_drug fill_drug fill_seq fill_seq Step1 sgRNA Tiling Library (Targeting Catalytic Domain) Step2 Cas9 Mutagenesis (Generate diverse indels/SNPs) Step1->Step2 Step3 Apply Drug Selection (High Dose Indole-Sulfonamide) Step2->Step3 Step4 Surviving Colonies Step3->Step4 Step5 NGS Sequencing Step4->Step5 Step6 Identify Resistance Mutations (Binding Site Mapping) Step5->Step6

Caption: Workflow for identifying drug-resistant alleles. Resistance mutations map the precise binding site of the sulfonamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Fellmann, C., et al. (2017). Cornerstones of CRISPR-Cas in drug discovery and therapy. Nature Reviews Drug Discovery, 16(2), 89-100. Link

  • Platt, R. J., et al. (2014). CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling. Cell, 159(2), 440-455. Link

  • Neggers, J. E., et al. (2018). Target identification of small molecules using large-scale CRISPR-Cas mutagenesis scanning.[4] Nature Methods, 15, 177–180. Link

Sources

A Head-to-Head Comparison of 1-Methyl-1H-indole-7-sulfonic acid amide with Other Indole-Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile physicochemical properties and ability to interact with a wide array of biological targets.[1][2] This privileged heterocyclic structure is a key component in numerous FDA-approved drugs, spanning therapeutic areas from oncology to neurology.[1][3][4] This guide provides a comprehensive head-to-head comparison of a novel compound, 1-Methyl-1H-indole-7-sulfonic acid amide, with established indole-based drugs. Given the limited public data on this specific molecule, this comparison is framed as a forward-looking analysis for researchers, drug developers, and scientists. We will dissect its structural components to hypothesize potential mechanisms of action and benchmark it against well-characterized drugs such as Sumatriptan, Celecoxib, Pindolol, and Ondansetron.

The Significance of the Indole Nucleus and the Sulfonamide Moiety

The indole ring system, with its fused benzene and pyrrole rings, provides a structurally rigid and electron-rich framework.[5] The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the aromatic system can engage in various non-covalent interactions, making it an ideal pharmacophore for targeting diverse proteins.[5] The therapeutic applications of indole derivatives are extensive, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[2][6]

The introduction of a sulfonamide group (-SO₂NH₂) can significantly influence a molecule's pharmacological profile.[7][8] This functional group can act as a hydrogen bond donor and acceptor, and its geometry can mimic that of a carboxylate or an amide, allowing it to serve as a bioisostere.[9] Furthermore, sulfonamides are present in a wide range of clinically used drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[7][10] The combination of an indole scaffold with a sulfonamide moiety, as seen in 1-Methyl-1H-indole-7-sulfonic acid amide, suggests a high potential for biological activity.

Structural Analysis of 1-Methyl-1H-indole-7-sulfonic acid amide

To predict the potential therapeutic applications of 1-Methyl-1H-indole-7-sulfonic acid amide, a thorough analysis of its chemical structure is essential.

  • 1-Methyl-1H-indole Core: The indole nucleus is a well-established pharmacophore. The methylation at the N1 position removes the hydrogen bond donating capability of the indole nitrogen, which can influence its binding affinity and selectivity for certain receptors. This modification can also impact its metabolic stability.

  • 7-Sulfonic acid amide Group: The sulfonamide group at the 7-position is a key feature. Its acidic proton can be replaced, which can alter the compound's electronic properties and lipophilicity.[11] This group is a known pharmacophore in several classes of drugs, including COX-2 inhibitors and triptans.

Based on these structural features, we can hypothesize that 1-Methyl-1H-indole-7-sulfonic acid amide may exhibit activity as a modulator of serotonin receptors or as an inhibitor of cyclooxygenase enzymes.

Head-to-Head Comparison with Key Indole-Based Drugs

This section provides a comparative analysis of 1-Methyl-1H-indole-7-sulfonic acid amide with four prominent indole-based drugs, categorized by their primary mechanisms of action.

Serotonin (5-HT) Receptor Modulators: Sumatriptan and Ondansetron

The structural similarity of the indole ring to serotonin makes it a common scaffold for drugs targeting 5-HT receptors.

Sumatriptan: A 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[12][13]

  • Mechanism of Action: Sumatriptan's therapeutic effect is attributed to its ability to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides by acting on 5-HT1B and 5-HT1D receptors.[12][14]

  • Structural Similarities: Both Sumatriptan and 1-Methyl-1H-indole-7-sulfonic acid amide possess an indole core and a sulfonamide-related group. This suggests that the novel compound could potentially interact with serotonin receptors.

Ondansetron: A selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.[15][16]

  • Mechanism of Action: Ondansetron blocks the action of serotonin at 5-HT3 receptors, which are located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone.[15][17]

  • Structural Differences: While both are indole derivatives, Ondansetron's structure is more complex, featuring a carbazole ring system. The nature and position of the side chains are also significantly different.

Hypothetical Activity of 1-Methyl-1H-indole-7-sulfonic acid amide: The presence of the indole and sulfonamide moieties suggests a potential for interaction with 5-HT receptors. Experimental validation through receptor binding assays would be crucial to determine its affinity and selectivity for different 5-HT receptor subtypes.

Cyclooxygenase (COX) Inhibitors: Celecoxib

The sulfonamide group is a key feature of selective COX-2 inhibitors.

Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.[18][19]

  • Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[20][21] This selectivity for COX-2 over COX-1 is attributed to the presence of the sulfonamide group, which binds to a specific hydrophilic side pocket in the COX-2 active site.[18][19]

  • Structural Similarities: The presence of a sulfonamide group in 1-Methyl-1H-indole-7-sulfonic acid amide is a strong indicator that it could potentially exhibit COX inhibitory activity.

Hypothetical Activity of 1-Methyl-1H-indole-7-sulfonic acid amide: The structural features of 1-Methyl-1H-indole-7-sulfonic acid amide warrant investigation into its potential as a COX inhibitor. In vitro COX-1 and COX-2 inhibition assays would be necessary to determine its potency and selectivity.

Beta-Adrenergic Receptor Antagonists: Pindolol

Some indole-based drugs exhibit activity at adrenergic receptors.

Pindolol: A non-selective beta-blocker with intrinsic sympathomimetic activity (ISA) used to treat hypertension.[22][23]

  • Mechanism of Action: Pindolol blocks both beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate and blood pressure.[24][25] Its ISA means it also partially activates these receptors, which can mitigate some of the side effects associated with other beta-blockers.[22][24] Pindolol also acts as a 5-HT1A receptor partial agonist.[26]

  • Structural Differences: Pindolol's structure features an ether linkage from the indole ring to a propanolamine side chain, which is characteristic of many beta-blockers. This differs significantly from the sulfonic acid amide substitution in our compound of interest.

Hypothetical Activity of 1-Methyl-1H-indole-7-sulfonic acid amide: While a direct interaction with beta-adrenergic receptors is less likely based on its structure, the diverse pharmacology of indole derivatives means this possibility should not be entirely dismissed without experimental testing.

Comparative Data Summary

Since no experimental data is available for 1-Methyl-1H-indole-7-sulfonic acid amide, the following table summarizes the key properties of the comparator drugs. This table serves as a benchmark for future experimental evaluation of the novel compound.

DrugPrimary Target(s)Mechanism of ActionKey Structural FeaturesTherapeutic Use
Sumatriptan 5-HT1B/1D ReceptorsAgonistIndole, Sulfonamide-like side chainMigraine[12]
Ondansetron 5-HT3 ReceptorAntagonistIndole (Carbazole), ImidazoleNausea and Vomiting[16]
Celecoxib COX-2Selective InhibitorPyrazole, SulfonamidePain and Inflammation[18]
Pindolol β1/β2 Adrenergic Receptors, 5-HT1A ReceptorAntagonist with ISA, Partial AgonistIndole, Propanolamine side chainHypertension[22][25]
1-Methyl-1H-indole-7-sulfonic acid amide Hypothesized: 5-HT Receptors, COX EnzymesTo be determinedIndole, SulfonamidePotential anti-inflammatory, analgesic, or neurological applications

Experimental Protocols for Characterization

To elucidate the pharmacological profile of 1-Methyl-1H-indole-7-sulfonic acid amide, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity and selectivity of the compound for a panel of receptors, with a focus on serotonin (5-HT) receptor subtypes.

    • Methodology:

      • Prepare cell membrane homogenates expressing the target receptors.

      • Incubate the membranes with a radiolabeled ligand specific for the receptor in the presence of varying concentrations of the test compound.

      • After incubation, separate the bound and free radioligand by filtration.

      • Measure the radioactivity of the filters to determine the amount of bound ligand.

      • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.

  • Enzyme Inhibition Assays:

    • Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

    • Methodology:

      • Use a commercially available COX inhibitor screening assay kit.

      • Incubate purified COX-1 and COX-2 enzymes with the substrate (arachidonic acid) in the presence of various concentrations of the test compound.

      • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

      • Calculate the IC50 values for both enzymes to determine potency and selectivity.

Cellular Assays
  • Functional Assays for 5-HT Receptor Activity:

    • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at specific 5-HT receptors.

    • Methodology (Example for a G-protein coupled receptor):

      • Use a cell line stably expressing the 5-HT receptor of interest.

      • Load the cells with a calcium-sensitive fluorescent dye.

      • Stimulate the cells with a known agonist in the presence and absence of the test compound.

      • Measure changes in intracellular calcium levels using a fluorescence plate reader.

      • For agonist activity, apply the test compound alone and measure the response.

In Vivo Models

Based on the in vitro results, appropriate animal models can be selected to evaluate the in vivo efficacy of the compound. For example, if the compound shows potent and selective COX-2 inhibition, a carrageenan-induced paw edema model in rats could be used to assess its anti-inflammatory activity.

Visualizing Potential Mechanisms and Workflows

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Compound Compound Receptor Binding Receptor Binding Enzyme Inhibition Enzyme Inhibition Functional Assays Functional Assays Animal Models Animal Models Efficacy Studies Efficacy Studies Lead Optimization Lead Optimization Efficacy Studies->Lead Optimization Pharmacokinetics Pharmacokinetics

cox_inhibition_pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2->Prostaglandins (Inflammation) Celecoxib Celecoxib Celecoxib->COX-2 Inhibits 1-Methyl-1H-indole-7-sulfonic acid amide (Hypothetical) 1-Methyl-1H-indole-7-sulfonic acid amide (Hypothetical) 1-Methyl-1H-indole-7-sulfonic acid amide (Hypothetical)->COX-2 Potential Inhibition

Conclusion

While direct experimental data for 1-Methyl-1H-indole-7-sulfonic acid amide is not yet publicly available, a systematic analysis of its structure in the context of known indole-based drugs provides a strong foundation for guiding future research. The presence of both the indole core and a sulfonamide moiety suggests a high probability of activity at either serotonin receptors or cyclooxygenase enzymes. The experimental workflows detailed in this guide provide a clear path for elucidating its pharmacological profile. The potential for this compound to exhibit novel selectivity or a dual-action mechanism makes it an exciting candidate for further investigation in drug discovery programs.

References

  • Medfinder. (2026, February 16). How Does Pindolol Work? Mechanism of Action Explained in Plain English.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (n.d.). Celecoxib.
  • Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 10). YouTube.
  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology.
  • Goadsby, P. J., & Edvinsson, L. (n.d.).
  • Malone, D. C., & Armstrong, E. P. (2024, February 28). Celecoxib.
  • ClinPGx. (n.d.). Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics.
  • ClinPGx. (n.d.).
  • Patsnap Synapse. (2024, July 17).
  • Patsnap Synapse. (2024, July 17).
  • MIMS Philippines. (n.d.). Ondansetron: Uses & Dosage.
  • What is Pindolol used for? (2024, June 14). YouTube.
  • Drugs.com. (2025, September 19).
  • NIH. (2023, November 12).
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Ondansetron.
  • Wikipedia. (n.d.). Pindolol.
  • MedlinePlus. (2024, July 20). Ondansetron.
  • Taylor & Francis. (2026, January 29). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs.
  • Encyclopedia.pub. (2021, November 12).
  • MDPI. (2024, October 9).
  • RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
  • ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs.
  • PMC. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
  • Frontiers. (2022, February 15).
  • Natural Resources for Human Health. (2024, June 23).
  • MDPI. (2023, September 13).
  • Future Journal of Pharmaceutical Sciences. (2023).
  • Benchchem. (n.d.). 1H-Indole, 6-methyl-1-(methylsulfonyl)-.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Future Journal of Pharmaceutical Sciences. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review.
  • Organic Syntheses. (n.d.). 1-methylindole.
  • PubMed. (2007, October 15). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule.
  • PMC. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • PMC. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Frontiers. (2022, June 21). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.
  • PMC. (2023, September 20).
  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (n.d.).
  • Wikipedia. (n.d.). Sulfonamide.
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). CUNY Academic Works.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Thieme. (2025, August 6).

Sources

Independent verification of the biological activity of 1-Methyl-1H-indole-7-sulfonic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Investigator's Guide to Verifying the Biological Activity of 1-Methyl-1H-indole-7-sulfonic acid amide

Introduction: Rationale for Investigation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] When coupled with a sulfonamide moiety, the resulting indole-sulfonamide architecture has given rise to a plethora of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and enzyme inhibitory properties.[4][5][6]

This guide focuses on a specific, yet under-investigated molecule: 1-Methyl-1H-indole-7-sulfonic acid amide . While the broader class of indole-sulfonamides is well-documented, the precise biological profile of this particular isomer remains largely uncharacterized in the public domain. The substitution pattern—a methyl group at the N1 position and a sulfonamide at the 7-position of the indole ring—presents a unique electronic and steric configuration that warrants a thorough and independent investigation.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically verify the biological activity of 1-Methyl-1H-indole-7-sulfonic acid amide. We will objectively compare its potential performance against established alternatives, providing detailed experimental protocols to generate robust and publishable data. Our approach is grounded in scientific integrity, ensuring that each proposed experiment is a self-validating system.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the biological activity of our target compound, it is crucial to select appropriate positive controls and established drugs for comparison. Based on the activities frequently reported for the indole-sulfonamide scaffold, we propose a multi-faceted investigation targeting three key areas: anticancer, antimicrobial, and enzyme inhibitory activities.

Activity to be Assessed Proposed Comparator Compound(s) Rationale for Selection
Anticancer (Cytotoxicity) Doxorubicin, PaclitaxelDoxorubicin is a widely used DNA-damaging agent, while Paclitaxel is a microtubule stabilizer. Comparing against both provides broad mechanistic insight.
Antimicrobial Ciprofloxacin, VancomycinCiprofloxacin is a broad-spectrum fluoroquinolone effective against Gram-negative and some Gram-positive bacteria. Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria.
Enzyme Inhibition (Carbonic Anhydrase) AcetazolamideA clinically used carbonic anhydrase inhibitor, providing a potent and well-characterized benchmark.

Experimental Workflows for Biological Verification

The following sections provide detailed, step-by-step methodologies for key experiments. The causality behind experimental choices is explained to ensure both technical accuracy and practical insight.

Anticancer Activity Assessment

The initial screening for anticancer potential will involve evaluating the cytotoxicity of 1-Methyl-1H-indole-7-sulfonic acid amide against a panel of human cancer cell lines.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis start Culture selected cancer cell lines (e.g., MCF-7, A549, HCT-116) seed Seed cells into 96-well plates start->seed treat Add compounds to respective wells seed->treat prepare Prepare serial dilutions of test compound, comparators, and vehicle control prepare->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read Read absorbance at 570 nm add_solubilizer->read calculate Calculate cell viability (%) and determine IC50 values read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Culture: Culture human breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microplate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-1H-indole-7-sulfonic acid amide, Doxorubicin, and Paclitaxel in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5%.

  • Treatment: Replace the medium in each well with the medium containing the various concentrations of the test compounds and controls. Include wells with vehicle (DMSO) control and untreated cells.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Should significant cytotoxicity be observed, further investigation into the mechanism of cell death is warranted.

G IndoleSulfonamide 1-Methyl-1H-indole-7-sulfonic acid amide Tubulin Tubulin Polymerization IndoleSulfonamide->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Caspase Caspase Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative apoptotic pathway initiated by tubulin inhibition.

A potential mechanism for indole-sulfonamide derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] This can be investigated using cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining).

Antimicrobial Activity Assessment

The antimicrobial potential will be evaluated against a panel of Gram-positive and Gram-negative bacteria. The primary objective is to determine the Minimum Inhibitory Concentration (MIC).

G cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Analysis start Prepare serial dilutions of test compound and antibiotics in a 96-well plate add_bacteria Add inoculum to each well start->add_bacteria inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

  • Bacterial Strains: Use Staphylococcus aureus (ATCC 29213) as the Gram-positive representative and Escherichia coli (ATCC 25922) and Klebsiella pneumoniae as Gram-negative representatives.[4]

  • Media: Use Mueller-Hinton Broth (MHB).

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound, Ciprofloxacin, and Vancomycin in MHB. Concentrations should range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as detected by the unaided eye or by measuring optical density at 600 nm.

Enzyme Inhibition Assay: Carbonic Anhydrase

Many sulfonamides are known to inhibit carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes.[5]

This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically.

  • Reagents: Human carbonic anhydrase II (hCA II), 4-nitrophenyl acetate (4-NPA), Tris-HCl buffer (pH 7.4), test compound, and Acetazolamide.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the test compound solution (in a suitable solvent like DMSO, with appropriate solvent controls) at various concentrations.

    • Add 20 µL of a freshly prepared aqueous solution of hCA II.

    • Incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of 4-NPA solution (in acetonitrile).

  • Data Acquisition: Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Analysis: Calculate the rate of the enzymatic reaction (slope of the absorbance vs. time plot). Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Data Summary and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
1-Methyl-1H-indole-7-sulfonic acid amide Experimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value
PaclitaxelExperimental ValueExperimental ValueExperimental Value

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)K. pneumoniae (Gram-)
1-Methyl-1H-indole-7-sulfonic acid amide Experimental ValueExperimental ValueExperimental Value
CiprofloxacinExperimental ValueExperimental ValueExperimental Value
VancomycinExperimental ValueN/AN/A

Table 3: Carbonic Anhydrase II Inhibition (IC50 in µM)

CompoundhCA II IC50 (µM)
1-Methyl-1H-indole-7-sulfonic acid amide Experimental Value
AcetazolamideExperimental Value

Conclusion

This guide provides a rigorous and independent framework for the comprehensive biological evaluation of 1-Methyl-1H-indole-7-sulfonic acid amide. By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the compound's potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The comparative structure of the proposed studies will allow for a clear and objective assessment of its performance against established standards in the field, ultimately determining its novelty and therapeutic potential.

References

  • Agrawal, K., Patel, T., & Patel, R. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences, 9(1), 17. [Link]

  • Tantimongcolwat, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31825–31840. [Link]

  • Li, Y., et al. (2018). Synthesis and biological evaluation of novel indole derivatives containing a sulfonamide scaffold as potential tubulin inhibitor. MedChemComm, 9(4), 656-665. [Link]

  • Mushtaq, S., & Ahmed, N. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. Journal of King Saud University - Science, 33(5), 101479. [Link]

  • Akhtar, M. J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4785. [Link]

  • Saeed, A., et al. (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. Archiv der Pharmazie, 353(1), e1900223. [Link]

  • Tantimongcolwat, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]

  • Khan, K. M., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(44), 31213-31226. [Link]

  • Kandel, S., et al. (2018). Bacterial Production of Indole Related Compounds Reveals Their Role in Association Between Duckweeds and Endophytes. Frontiers in Chemistry, 6, 299. [Link]

  • Mushtaq, S., & Ahmed, N. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9, 46. [Link]

Sources

A Comparative Analysis of the Binding Modes of 1-Methyl-1H-indole-7-sulfonamides: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indole Sulfonamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When coupled with a sulfonamide moiety, it gives rise to a class of compounds with a broad spectrum of biological activities. The 1-Methyl-1H-indole-7-sulfonamide core, in particular, offers a versatile platform for designing selective enzyme inhibitors. The N-methylation of the indole can enhance metabolic stability and modulate binding interactions, while the sulfonamide group is a well-established zinc-binding group (ZBG) crucial for inhibiting metalloenzymes.[1] Furthermore, the positioning of the sulfonamide at the 7-position of the indole ring presents a distinct vector for substitution, allowing for the exploration of chemical space to achieve desired potency and selectivity.

This guide provides a comparative analysis of the putative binding modes of 1-Methyl-1H-indole-7-sulfonamides targeting key enzyme families, including carbonic anhydrases and protein kinases. While crystallographic data for this specific scaffold remains elusive, we will draw upon a wealth of information from closely related indole sulfonamide analogs, structure-activity relationship (SAR) studies, and in silico modeling to provide a robust framework for understanding their molecular interactions and to guide future drug design efforts.

Methodologies for Elucidating Binding Modes

The determination of how a ligand binds to its target is a cornerstone of structure-based drug design. A multi-faceted approach is often employed to gain a comprehensive understanding of these interactions.

X-Ray Crystallography: The Gold Standard

X-ray crystallography provides a high-resolution, static snapshot of the ligand-protein complex, revealing precise details of binding orientation, conformational changes, and key molecular interactions such as hydrogen bonds and hydrophobic contacts.

Experimental Protocol: Protein Crystallization and Structure Determination

  • Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, size-exclusion).

  • Crystallization: The purified protein is mixed with the 1-Methyl-1H-indole-7-sulfonamide inhibitor and subjected to various crystallization screening conditions (e.g., vapor diffusion, microbatch) to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. The atomic model is then built into the electron density and refined to yield the final, high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Dynamics

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing valuable information on the dynamics of the complex and allowing for the identification of the ligand binding site.[2]

Computational Modeling: A Predictive Approach

In the absence of experimental structural data, molecular docking and molecular dynamics (MD) simulations can predict the binding pose of a ligand and provide insights into the stability of the complex and the key interactions driving binding.

Comparative Analysis of Binding Modes

While specific structural data for 1-Methyl-1H-indole-7-sulfonamides is not yet available, we can infer their likely binding modes by examining closely related indole sulfonamide inhibitors targeting different enzyme classes.

Carbonic Anhydrases (CAs): A Primary Target

Indole-based sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes involved in various physiological processes.[3][4][5] The general binding mode of sulfonamides to CAs is well-established.[6][7]

Key Interactions:

  • Zinc Binding: The deprotonated sulfonamide nitrogen atom directly coordinates with the catalytic zinc ion in the active site.[6][7]

  • Hydrogen Bonding: The sulfonamide moiety forms a crucial hydrogen bond network with active site residues, most notably with the side chain of Thr199.[6]

  • Hydrophobic Interactions: The indole ring and any appended substituents can engage in van der Waals interactions with hydrophobic residues lining the active site cavity, contributing to affinity and selectivity.[7]

For a 1-Methyl-1H-indole-7-sulfonamide, the indole core would likely occupy a hydrophobic pocket, with the N-methyl group potentially influencing the precise orientation to optimize these interactions. The 7-sulfonamide would anchor the molecule to the zinc ion, and substituents on the sulfonamide could be designed to extend into other regions of the active site to enhance selectivity for specific CA isoforms.

Table 1: Inhibitory Activity of Representative Indole Sulfonamides against Carbonic Anhydrase Isoforms

Compound ClassTarget IsoformKi (nM)Reference
Indole-based benzenesulfonamideshCA II5.9 - 16.0[5]
Indole-based hydrazoneshCA IX9.2[4]
Indole-based hydrazoneshCA XII1.4[4]
IndanesulfonamideshCA VII1.7 - 3.3[8]

Diagram 1: Generalized Experimental Workflow for CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer & Reagents D Incubate Enzyme with Inhibitor A->D B Prepare Enzyme Stock B->D C Prepare Inhibitor Stock (1-Methyl-1H-indole-7-sulfonamide) C->D E Initiate Reaction (add CO2 substrate) D->E F Monitor Reaction Progress (Stopped-flow spectrophotometry) E->F G Calculate Initial Velocities F->G H Determine IC50/Ki values G->H

Caption: Workflow for determining the inhibitory potency of 1-Methyl-1H-indole-7-sulfonamides against carbonic anhydrase.

Diagram 2: Putative Binding Mode of a 1-Methyl-1H-indole-7-sulfonamide in the Carbonic Anhydrase II Active Site

G cluster_active_site hCA II Active Site cluster_inhibitor 1-Methyl-1H-indole-7-sulfonamide Zn Zn²⁺ Thr199 Thr199 Gln92 Gln92 His94 His94 Val121 Val121 Indole 1-Methyl-Indole Core Indole->His94 Hydrophobic Interaction Indole->Val121 Hydrophobic Interaction Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond Sulfonamide->Gln92 van der Waals

Caption: Key interactions of a 1-Methyl-1H-indole-7-sulfonamide in the hCA II active site.

Protein Kinases: Targeting the ATP-Binding Pocket

The indole scaffold is a common feature in many approved ATP-competitive kinase inhibitors.[9] For a 1-Methyl-1H-indole-7-sulfonamide to act as a kinase inhibitor, the indole ring would likely serve as a scaffold to position functional groups that interact with the hinge region of the kinase, a critical area for ATP binding.

Key Interactions:

  • Hinge Binding: The indole nitrogen or other strategically placed hydrogen bond donors/acceptors could form hydrogen bonds with the backbone of the hinge region.

  • Hydrophobic Pockets: The indole ring itself would occupy the hydrophobic adenine-binding pocket.

  • Gatekeeper Residue Interactions: Substituents on the indole or sulfonamide could be tailored to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.

The 7-sulfonamide moiety in this context would likely be directed towards the solvent-exposed region, providing a handle for improving physicochemical properties or for introducing additional interactions with the protein surface.

Other Potential Targets

The versatility of the indole sulfonamide scaffold suggests its potential to inhibit other enzyme classes. For instance, indole-bearing sulfonamides have been investigated as inhibitors of aromatase, a key enzyme in estrogen biosynthesis.[10] In this case, molecular docking studies suggest that the indole core mimics the natural substrate, androstenedione, forming hydrogen bonds with key residues like MET374 and ASP309.[10]

Implications for Drug Design and Future Directions

The comparative analysis of the binding modes of indole sulfonamides provides several key takeaways for the design of novel 1-Methyl-1H-indole-7-sulfonamide inhibitors:

  • Leveraging the Sulfonamide: The 7-sulfonamide is a powerful anchoring group for metalloenzymes like carbonic anhydrases. For other targets, it can be utilized to improve solubility and as a point for further chemical modification.

  • Exploring Substitutions on the Indole Core: The indole ring provides multiple positions for substitution to enhance potency and selectivity. The N-methylation is a good starting point for improving metabolic stability.

  • Structure-Based Design is Crucial: While this guide provides a framework based on related compounds, obtaining high-resolution crystal structures of 1-Methyl-1H-indole-7-sulfonamides in complex with their targets is paramount for accelerating drug discovery efforts.

Future work should focus on the synthesis of a focused library of 1-Methyl-1H-indole-7-sulfonamides and their evaluation against a panel of relevant enzymes. Promising hits should then be prioritized for co-crystallization studies to validate the predicted binding modes and to provide a solid foundation for further optimization.

References

  • 7][11]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methyl-1H-indole-7-sulfonic acid amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Operational Context: 1-Methyl-1H-indole-7-sulfonic acid amide is a functionalized indole-sulfonamide intermediate commonly employed in medicinal chemistry for kinase inhibitor development.

Critical Hazard Assessment: While specific toxicological data for this exact regioisomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates that we treat this compound with the "Precautionary Principle" applied to the Sulfonamide and Indole pharmacophores.

  • Primary Risks: Respiratory irritation (H335), serious eye irritation (H319), and skin irritation (H315).

  • Sensitization Warning: As a sulfonamide derivative, this compound possesses a structural moiety associated with hypersensitivity (H317). Personnel with known "sulfa" allergies must be restricted from handling this agent.

  • Physical State: Typically a fine, electrostatic powder. Inhalation of dust is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Engineering controls (Fume Hoods) are the primary barrier; PPE is the secondary line of defense.

PPE Category Specification Operational Rationale
Respiratory Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary (if hood unavailable): N95 or P100 Particulate Respirator.The indole core can be an irritant to mucous membranes. P100 filtration is required if dust generation is uncontrolled outside a hood.
Hand Protection Standard: Nitrile Rubber (0.11 mm / 4 mil).High Risk (Solutions): Double-gloving (Nitrile over Laminate).Nitrile provides excellent resistance to solid organic amides. However, if dissolved in DMSO or DMF, these solvents can carry the solute through thin nitrile; double gloving prevents transdermal absorption.
Eye Protection Standard: ANSI Z87.1 Chemical Safety Goggles.Prohibited: Standard prescription glasses without side shields.Fine powders can bypass standard safety glasses. Goggles seal the orbital area against dust ingress and accidental splashes during solubilization.
Body Protection Standard: Lab coat (polyester/cotton blend) + Long pants + Closed-toe shoes.High Risk: Tyvek® sleeves or apron.Synthetic blends reduce dust adhesion compared to pure cotton. Tyvek is recommended for weighing quantities >10g to prevent cuff contamination.

Operational Protocols

Weighing and Transfer (Solid State)

Risk: Electrostatic dispersion of fine dust.

  • Environment: All weighing must occur inside a certified chemical fume hood.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing vessel before transfer. Indole derivatives are prone to static charge buildup, causing "jumping" of powder.

  • Technique:

    • Place a disposable balance draft shield or "weighing funnel" inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Self-Validating Step: After transfer, wipe the balance area with a wet tissue (solvent-soaked) before removing hands from the hood. If the tissue shows residue, your transfer technique requires improvement.

Solubilization (Liquid State)

Risk: Splash and transdermal absorption (enhanced by carrier solvents).

  • Solvent Choice: Common solvents include DMSO, DMF, or Methanol.

    • Caution: DMSO increases skin permeability.

  • Procedure:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.

    • Seal the vessel immediately after addition.

    • Vortex or sonicate inside the hood.

  • Spill Response (Liquid):

    • Do not wipe dry. Cover with an absorbent pad, then clean with soap and water.

Decision Logic & Workflows

Figure 1: PPE Selection & Handling Logic

This decision tree guides the researcher through the safety hierarchy based on the physical state of the compound.

PPE_Logic Start Start: Handling 1-Methyl-1H-indole-7-sulfonic acid amide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Action_Solid Engineering Control: Chemical Fume Hood REQUIRED Solid->Action_Solid Action_Liquid Engineering Control: Fume Hood Recommended Liquid->Action_Liquid PPE_Solid PPE Requirement: 1. Nitrile Gloves (Single) 2. Safety Goggles 3. Lab Coat Action_Solid->PPE_Solid PPE_Liquid PPE Requirement: 1. Double Gloves (Nitrile) 2. Safety Glasses/Goggles 3. Lab Coat + Sleeves (if >100mL) Action_Liquid->PPE_Liquid Validation Validation Check: Is dust visible? Is odor detected? PPE_Solid->Validation PPE_Liquid->Validation

Caption: Operational logic flow for selecting appropriate engineering controls and PPE based on the compound's physical state.

Disposal & Decontamination

Waste Classification:

  • Solid Waste: Hazardous Chemical Waste (Solid). Label as "Toxic/Irritant Organic Solid."

  • Liquid Waste: Halogenated vs. Non-Halogenated depends on the solvent used. The compound itself contains Sulfur and Nitrogen but no Halogens (unless in a specific salt form like HCl). Segregate based on the solvent.

Decontamination Protocol:

  • Surface Cleaning: Wipe all surfaces with a 10% detergent solution followed by 70% Ethanol.

  • Glassware: Rinse with Acetone or Methanol inside the hood before moving to the wash station. Collect the first rinse as hazardous waste.

References

  • PubChem. (n.d.). Compound Summary: Indole-sulfonic acid derivatives. National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved February 22, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals: Sulfonamides and Skin Sensitization. Retrieved February 22, 2026, from [Link]

(Note: In the absence of a compound-specific SDS for this niche intermediate, safety protocols are derived from the MSDS of close structural analogs such as 1-Methyl-1H-indole-5-sulfonyl chloride and general sulfonamide handling guidelines.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-indole-7-sulfonic acid amide
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indole-7-sulfonic acid amide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。